Glucosyl salicylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKMZHWRNMFCU-HMUNZLOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678795 | |
| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60517-74-0 | |
| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Glucosyl Salicylates in Plant Tissues: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylic acid (SA) is a phenolic phytohormone critical to plant growth, development, and, most notably, defense against pathogens. The discovery that SA is not solely present in its free active form but is also conjugated to glucose, forming glucosyl salicylates, has been a pivotal advancement in understanding its regulation and function. This technical guide delves into the core aspects of the discovery of these essential metabolites, providing an in-depth overview of the experimental protocols for their identification, comprehensive quantitative data, and a visualization of the associated signaling pathways. The primary glucosylated forms of SA found in plants are SA-2-O-β-D-glucoside (SAG) and salicyloyl glucose ester (SGE) , which act as inactive, stable storage forms of SA. This guide will serve as a valuable resource for professionals in plant science and drug development seeking to understand and utilize the mechanisms of SA glucosylation.
Historical Context and Initial Discovery
The journey to understanding glucosyl salicylates begins with the long history of salicylic acid itself. For centuries, extracts from the bark of the willow tree (Salix spp.) were used to treat pain and fever. In 1828, German chemist Johann Andreas Buchner isolated the active compound, salicin, which was later identified as a glucoside of salicyl alcohol.[1] While this marked an early discovery of a salicylate conjugate, the specific identification of glucosylated forms of salicylic acid within the context of plant defense signaling occurred much later.
A seminal study in this area was published in 1998 by Lee and Raskin, who investigated the fate of newly synthesized salicylic acid in tobacco plants (Nicotiana tabacum cv. Xanthi-nc) following infection with the Tobacco Mosaic Virus (TMV).[2] Their work provided the first detailed characterization and quantification of two major glucosylated metabolites of SA: SA 2-O-β-D-glucoside (SAG) and glucosyl salicylate (GS), a term used for what is now more commonly referred to as salicyloyl glucose ester (SGE).[2] This research demonstrated that upon pathogen attack, a significant portion of the newly produced SA is rapidly converted into these glucosylated forms, suggesting their role as inactive storage pools.
Quantitative Data on this compound Accumulation
The concentration of glucosyl salicylates in plant tissues can change dramatically in response to biotic stress. The following tables summarize quantitative data from key studies on tobacco and Arabidopsis thaliana, illustrating the accumulation of these compounds upon pathogen infection.
Table 1: Accumulation of Glucosyl Salicylates in Nicotiana tabacum cv. Xanthi-nc after TMV Inoculation
| Time After Inoculation (hours) | This compound (GS/SGE) (µg/g fresh weight) | SA 2-O-β-D-glucoside (SAG) (µg/g fresh weight) |
| 0 | 0.0 | 0.0 |
| 24 | 1.2 | 0.8 |
| 48 | 5.8 | 4.5 |
| 72 | 10.2 | 12.1 |
| 96 | 8.5 | 25.3 |
Data extracted from Lee and Raskin, 1998.[2]
Table 2: Free and Bound Salicylic Acid Levels in Arabidopsis thaliana after Infection with Pseudomonas syringae
| Treatment | Free Salicylic Acid (µg/g fresh weight) | Bound Salicylic Acid (glucosides) (µg/g fresh weight) |
| Control | ~0.12 | ~1.8 |
| P. syringae (9 days post-inoculation) | ~1.5 | ~15.0 |
Data extracted from a study on salicylic acid levels in Arabidopsis after P. syringae infection.
Experimental Protocols
The identification and quantification of glucosyl salicylates require precise and sensitive analytical techniques. The following sections detail the methodologies for their extraction, separation, and identification.
Extraction of Salicylic Acid and its Glucosides
This protocol is adapted from established methods for the extraction of SA and its glucosides from plant tissues.
-
Tissue Homogenization: Freeze a known weight of plant tissue (typically 100-500 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
Initial Extraction: Add 1.0 mL of 90% methanol to the powdered tissue. Vortex thoroughly and sonicate for 10-15 minutes.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Re-extraction: Add 0.5 mL of 100% methanol to the remaining pellet, vortex, and sonicate for another 10-15 minutes.
-
Second Centrifugation: Repeat the centrifugation step.
-
Pooling Supernatants: Combine the second supernatant with the first one. This combined extract contains free SA and its glucosides.
-
Sample Splitting: For the determination of total SA (free SA + SA from glucosides), an aliquot of the extract is subjected to acid or enzymatic hydrolysis. The remaining portion is used for the quantification of free SA.
Hydrolysis of Glucosyl Salicylates
To quantify the amount of SA conjugated to glucose, the glucosides must be hydrolyzed to release free SA.
-
Enzymatic Hydrolysis:
-
Evaporate an aliquot of the methanolic extract to dryness under a stream of nitrogen or in a speed vacuum.
-
Resuspend the residue in 100 µL of sodium acetate buffer (0.1 M, pH 5.0).
-
Add 5-10 units of β-glucosidase.
-
Incubate at 37°C for 90 minutes.
-
Stop the reaction by adding a small volume of a strong acid like trichloroacetic acid (TCA).
-
-
Acid Hydrolysis:
-
Add an equal volume of 4N HCl to the extract.
-
Incubate at 80°C for 1 hour.
-
Neutralize the solution before proceeding to the next step.
-
Purification and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is the most common method for the separation and quantification of salicylic acid.
-
Sample Cleanup: After hydrolysis (for total SA) or directly from the initial extract (for free SA), the sample is acidified and partitioned against an organic solvent like ethyl acetate/cyclopentane/isopropanol (100:99:1, v/v/v). The organic phase, containing the SA, is then evaporated to dryness.
-
Resuspension: Resuspend the dried residue in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 0.2 M potassium acetate, pH 5.0) and an organic solvent like methanol or acetonitrile. A gradient elution may be used to achieve better separation.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: Fluorescence detection is highly sensitive and specific for SA.
-
Excitation Wavelength: ~305 nm
-
Emission Wavelength: ~407 nm
-
-
-
Quantification: A standard curve is generated using known concentrations of pure salicylic acid. The concentration in the plant samples is determined by comparing the peak area to the standard curve.
Visualization of Pathways and Workflows
Signaling Pathway of Salicylic Acid Glucosylation
The following diagram illustrates the biosynthesis of salicylic acid and its subsequent conversion into SAG and SGE, which are then sequestered in the vacuole.
Caption: Biosynthesis and glucosylation of salicylic acid in plant cells.
Experimental Workflow for this compound Analysis
The diagram below outlines the key steps in the experimental workflow for the analysis of glucosyl salicylates from plant tissues.
Caption: Experimental workflow for this compound analysis.
Conclusion
The discovery of glucosyl salicylates has profoundly impacted our understanding of how plants regulate the potent signaling molecule, salicylic acid. By converting free SA into its inactive glucosides, SAG and SGE, plants can store it for future use and prevent cellular toxicity. The accumulation of these compounds in response to pathogen attack underscores their integral role in plant defense. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of salicylic acid metabolism and its potential applications in enhancing crop resilience and developing novel therapeutic agents.
References
Unveiling the Molecular Architecture of Glucosyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosyl salicylate, a naturally occurring phenolic glycoside, plays a significant role in plant biochemistry, particularly in the regulation of defense mechanisms. As a derivative of salicylic acid, it is a key player in the systemic acquired resistance (SAR) pathway, offering protection against a broad range of pathogens. The addition of a glucose moiety to salicylic acid alters its physicochemical properties, affecting its solubility, stability, and biological activity. This technical guide provides an in-depth elucidation of the chemical structure of this compound, supported by spectroscopic data, synthesis methodologies, and its role in plant signaling pathways.
Chemical Structure and Isomerism
This compound exists as two primary isomers, distinguished by the point of attachment of the glucose molecule to the salicylic acid backbone:
-
Salicylic Acid 2-O-β-D-Glucoside (SAG): In this isomer, the glucose moiety is attached to the phenolic hydroxyl group of salicylic acid.
-
Salicylic Acid Glucosyl Ester (SGE): Here, the glucose is linked to the carboxylic acid group of salicylic acid.
The IUPAC name for the common isomer, Salicylic acid 2-O-β-D-glucoside, is 2-(β-D-glucopyranosyloxy)benzoic acid. Its molecular formula is C₁₃H₁₆O₈, with a molecular weight of 300.26 g/mol .[1]
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₈ |
| Molecular Weight | 300.26 g/mol |
| IUPAC Name | 2-(β-D-glucopyranosyloxy)benzoic acid |
| Isomeric Forms | Salicylic Acid 2-O-β-D-Glucoside (SAG), Salicylic Acid Glucosyl Ester (SGE) |
Spectroscopic Elucidation
The precise chemical structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR Chemical Shifts (Predicted):
-
Aromatic Protons (Salicylate Moiety): Signals are expected in the range of 6.8-8.0 ppm. The protons ortho, meta, and para to the carboxyl and glycosidic linkage will exhibit distinct chemical shifts and coupling patterns.
-
Anomeric Proton (Glucose Moiety): A characteristic doublet for the anomeric proton (H-1' of glucose) is expected around 4.8-5.5 ppm, with a coupling constant indicative of a β-glycosidic linkage.
-
Other Glucose Protons: The remaining protons of the glucose unit will resonate between 3.2 and 4.0 ppm.
Expected ¹³C-NMR Chemical Shifts (Predicted):
-
Carbonyl Carbon (Salicylate Moiety): The carboxylic acid carbon is expected to appear around 170 ppm.
-
Aromatic Carbons (Salicylate Moiety): Aromatic carbons will have signals in the 110-160 ppm region.
-
Anomeric Carbon (Glucose Moiety): The anomeric carbon (C-1') is anticipated to be in the 95-105 ppm range.
-
Other Glucose Carbons: The other carbons of the glucose unit will be found between 60 and 80 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. In the analysis of salicylic acid derivatives, precursor ion scans for m/z 137 (salicylate) and m/z 93 (decarboxylated salicylate) are characteristic.[2]
LC-ESI-MS/MS Analysis: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive method for detecting and characterizing salicylic acid glucosides.[2]
Expected Fragmentation Pattern: Upon collision-induced dissociation (CID), this compound is expected to yield fragment ions corresponding to the loss of the glucose moiety and further fragmentation of the salicylic acid backbone.
-
[M-H]⁻: The deprotonated molecule with an m/z of 299.
-
Loss of Glucose: A neutral loss of 162 Da (C₆H₁₀O₅), resulting in the salicylate anion at m/z 137.
-
Further Fragmentation: The salicylate ion can further fragment to produce a characteristic ion at m/z 93 through the loss of CO₂.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
A common method for the synthesis of glycosides is the Koenigs-Knorr reaction. A generalized protocol for the synthesis of Salicylic Acid 2-O-β-D-Glucoside would involve the following steps:
Experimental Protocol: Koenigs-Knorr Glycosylation
-
Preparation of Glycosyl Donor: Acetobromo-α-D-glucose is prepared from D-glucose by acetylation followed by bromination.
-
Glycosylation: Salicylic acid is reacted with the acetobromo-α-D-glucose in the presence of a promoter, such as silver oxide or mercury(II) cyanide, in an aprotic solvent like dichloromethane or acetonitrile.
-
Deprotection: The acetyl protecting groups on the glucose moiety are removed by base-catalyzed hydrolysis (e.g., using sodium methoxide in methanol, known as the Zemplén deacetylation).
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative HPLC.
Enzymatic Synthesis
Enzymatic synthesis offers a regioselective and stereoselective alternative to chemical methods. UDP-glucosyltransferases (UGTs) are enzymes that catalyze the transfer of a glucose moiety from UDP-glucose to an acceptor molecule.
Experimental Protocol: Enzymatic Glucosylation
-
Enzyme Source: A crude or purified UDP-glucosyltransferase preparation is obtained from a suitable biological source (e.g., plant tissues).
-
Reaction Mixture: The reaction is set up containing salicylic acid, UDP-glucose (the activated glucose donor), and the UGT enzyme in a suitable buffer (e.g., Tris-HCl) at an optimal pH and temperature.
-
Incubation: The reaction mixture is incubated for a specific period to allow for the enzymatic conversion.
-
Reaction Termination and Product Extraction: The reaction is stopped, often by the addition of an organic solvent, and the product is extracted.
-
Analysis and Purification: The formation of this compound is monitored by HPLC or LC-MS, and the product is purified if necessary.
Role in Plant Signaling Pathways
Salicylic acid is a key signaling molecule in plant defense. Its glucosylation to form this compound is a crucial step in regulating its activity and storage.
Salicylic Acid Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of salicylic acid and its subsequent role in the plant defense signaling cascade.
References
Physicochemical Properties of Synthetic Glucosyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosyl salicylate, a glycoside of salicylic acid, is a molecule of significant interest in pharmaceutical and cosmeceutical research. The addition of a glucose moiety to the salicylic acid backbone can alter its physicochemical properties, potentially influencing its solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of synthetic this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biological pathways.
Physicochemical Data
Quantitative data for synthetic this compound is not extensively available in the public domain. The following tables summarize computed data from reputable chemical databases and provide a comparative context with its parent compound, salicylic acid.
Table 1: General and Computed Physicochemical Properties
| Property | This compound (Computed) | Salicylic Acid (Experimental) |
| Molecular Formula | C₁₃H₁₆O₈[1] | C₇H₆O₃ |
| Molecular Weight | 300.26 g/mol [1] | 138.12 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate[1] | 2-Hydroxybenzoic acid |
| CAS Number | 60517-74-0[1] | 69-72-7 |
| XLogP3 | -0.2[1] | 2.26 |
| Hydrogen Bond Donors | 5[1] | 2 |
| Hydrogen Bond Acceptors | 8[1] | 3 |
| Rotatable Bonds | 4[1] | 1 |
| Topological Polar Surface Area | 137 Ų[1] | 60.7 Ų |
Note: The data for this compound is computationally derived and should be confirmed by experimental analysis.
Experimental Protocols
The following sections detail the methodologies for the synthesis, characterization, and analysis of this compound. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory requirements.
Synthesis of β-D-Glucosyl Salicylate (Representative Protocol)
This protocol is adapted from methods for the synthesis of β-D-glucosyl esters.
Materials:
-
2,3,4,6-tetra-O-benzyl-α-D-glucopyranose
-
Salicylic acid
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Salicyloyl chloride (can be prepared from salicylic acid and thionyl chloride)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate
Procedure:
-
Acylation:
-
Dissolve 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose in dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add a solution of salicyloyl chloride in dichloromethane to the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected this compound.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the protected this compound in ethyl acetate.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield β-D-glucosyl salicylate.
-
The final product should be purified by column chromatography.
-
Structural Characterization
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the functional groups present in the synthesized this compound.
-
Sample Preparation: A small amount of the purified solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Instrumentation: A Perkin-Elmer Paragon 500 FT-IR spectrometer or equivalent.
-
Data Acquisition: Spectra are recorded in the range of 4000 to 400 cm⁻¹.
-
Expected Peaks:
-
Broad O-H stretching band (from hydroxyl groups of glucose and the phenolic hydroxyl group) around 3400 cm⁻¹.
-
C-H stretching bands (aromatic and aliphatic) around 3000-2800 cm⁻¹.
-
Ester C=O stretching band around 1700 cm⁻¹.
-
C=C stretching bands (aromatic ring) around 1600-1450 cm⁻¹.
-
C-O stretching bands (from the ester and glycosidic linkage) in the fingerprint region (1300-1000 cm⁻¹).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed chemical structure and confirm the synthesis of this compound.
-
Sample Preparation: The purified sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A Bruker Avance DRX500 spectrometer or equivalent.
-
Experiments:
-
¹H NMR: To identify the chemical environment of the protons. Expected signals include aromatic protons, the anomeric proton of the glucose unit, and other sugar protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HMQC/HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the structure.
-
Purity and Stability Analysis
High-Performance Liquid Chromatography (HPLC) Method:
-
Objective: To determine the purity of the synthesized this compound and to monitor its stability over time.
-
Instrumentation: A Shimadzu HPLC system with a PDA detector or equivalent.
-
Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 × 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). The exact composition should be optimized for the best separation.[2][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., around 237 nm or 310 nm for salicylates).[2][3]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent and diluted to the desired concentration.
-
Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[2]
Stability Testing Protocol:
-
Prepare a stock solution of purified this compound in a suitable solvent system.
-
Aliquot the solution into several vials.
-
Store the vials under different conditions (e.g., 4°C, 25°C, 40°C) and protected from light.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), analyze the samples by the validated HPLC method.
-
Determine the percentage of this compound remaining and identify any degradation products.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and shelf-life.
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Analytical Workflow for Purity and Stability
Caption: Workflow for HPLC analysis of purity and stability.
Diagram 3: General Salicylate Mechanism of Action
Caption: General mechanism of action for salicylates via COX enzyme inhibition.
References
- 1. 1-O-(2-hydroxybenzoyl)-beta-D-glucopyranose | C13H16O8 | CID 49859589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
Enzymatic Glucosylation of Salicylic Acid: A Technical Guide to the Formation of Glucosyl Salicylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic formation of glucosyl salicylate from salicylic acid, a critical metabolic process in plants with implications for regulating the activity of this key signaling molecule. This document details the enzymes involved, their kinetic properties, experimental protocols for their characterization, and the signaling pathways that govern their activity.
Introduction
Salicylic acid (SA) is a phenolic phytohormone that plays a pivotal role in plant defense against pathogens, systemic acquired resistance (SAR), and various physiological processes. The biological activity of SA is tightly regulated, in part, through its conversion to inactive forms, primarily glucosyl salicylates. This glucosylation is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the salicylic acid molecule. This conjugation not only inactivates SA but also increases its water solubility, facilitating its transport and storage within the plant cell, typically in the vacuole. Understanding the enzymatic basis of salicylic acid glucosylation is crucial for manipulating plant defense responses and has potential applications in biotechnology and drug development, where modifying the properties of bioactive molecules is often desired.
Two primary forms of this compound have been identified in plants: salicylic acid 2-O-β-D-glucoside (SAG), where the glucose is attached to the hydroxyl group, and salicylic acid glucose ester (SGE), with the glucose linked to the carboxyl group. The formation of these distinct isomers is catalyzed by different UGTs with specific regioselectivity.
Key Enzymes in Salicylic Acid Glucosylation
Several UDP-glucosyltransferases with activity towards salicylic acid have been identified and characterized from various plant species. These enzymes exhibit differences in their substrate specificity, kinetic parameters, and product profiles.
UGTs from Arabidopsis thaliana
The model plant Arabidopsis thaliana possesses a suite of UGTs that glucosylate salicylic acid, playing distinct roles in SA homeostasis.
-
UGT74F1: This enzyme is known to form salicylic acid 2-O-β-D-glucoside (SAG).[1]
-
UGT74F2: In contrast to UGT74F1, UGT74F2 primarily synthesizes salicylic acid glucose ester (SGE).[1] In vitro, the specific activity of UGT74F2 for SGE formation is approximately 10-fold greater than for SAG formation.[2]
-
UGT76B1: This UGT also contributes to SA glucosylation and is considered a major hub in SA-related plant defense.[3] It has been shown to glucosylate SA, as well as other defense-related molecules like N-hydroxy-pipecolic acid (NHP).[4]
UGT from Camellia sinensis
-
CsUGT87E7: Isolated from the tea plant (Camellia sinensis), this UGT specifically catalyzes the formation of SGE. It exhibits a high affinity for salicylic acid.[5]
Quantitative Data on Salicylic Acid Glucosyltransferases
The following tables summarize the available quantitative data for key enzymes involved in the formation of this compound. This information is essential for comparing the efficiency and substrate preference of different UGTs.
Table 1: Kinetic Parameters of Salicylic Acid Glucosyltransferases
| Enzyme | Source Organism | Product(s) | Substrate | Km (µM) | Vmax | Specific Activity |
| CsUGT87E7 | Camellia sinensis | SGE | Salicylic Acid | 12.22 ± 3.22 | Not Reported | Not Reported |
| UGT74F1 | Arabidopsis thaliana | SAG | Salicylic Acid | Not Reported | Not Reported | ~10-fold higher for SAG formation than UGT74F2 for SGE formation at 1 minute |
| UGT74F2 | Arabidopsis thaliana | SGE, SAG | Salicylic Acid | Not Reported | Not Reported | ~10-fold lower for SGE formation than UGT74F1 for SAG formation at 1 minute |
| UGT76B1 | Arabidopsis thaliana | SAG | Salicylic Acid | Similar KM for SA and NHP | Not Reported | Not Reported |
Note: Data for Vmax and specific activity are not consistently reported in the literature, highlighting a gap in the quantitative characterization of these enzymes.
Signaling Pathway for the Regulation of Salicylic Acid Glucosylation
The expression of genes encoding salicylic acid glucosyltransferases is intricately linked to the overall salicylic acid signaling pathway, which is central to plant defense responses. An increase in the level of free salicylic acid, often triggered by pathogen attack, induces the expression of various defense-related genes, including the UGTs responsible for its own conjugation. This represents a negative feedback loop to maintain SA homeostasis.
A key regulatory node in this pathway involves the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and the TGA family of basic leucine-zipper (bZIP) transcription factors.
Caption: Salicylic acid signaling pathway leading to the expression of UGTs and the subsequent glucosylation of SA.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the enzymatic formation of this compound.
Expression and Purification of Recombinant UGTs
Objective: To produce purified UGT enzymes for in vitro characterization.
Protocol:
-
Gene Cloning: The coding sequence of the target UGT gene is amplified by PCR from cDNA of the source organism and cloned into an E. coli expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, GST-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM), and the tagged protein is eluted with an elution buffer containing a high concentration of the competing agent (e.g., 250 mM imidazole).
-
Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a protein assay such as the Bradford assay, with BSA as a standard.
In Vitro Glucosyltransferase Activity Assay
Objective: To determine the enzymatic activity and kinetic parameters of the purified UGT.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 50-100 µL:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
UDP-glucose (final concentration 1-5 mM)
-
Salicylic acid (varied concentrations for kinetic studies, e.g., 0-500 µM)
-
Purified recombinant UGT enzyme (e.g., 1-5 µg)
-
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: The reaction is stopped by adding an equal volume of a quenching solvent, such as methanol or acetonitrile.
-
Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is collected for analysis by HPLC.
HPLC Analysis of Glucosyl Salicylates
Objective: To separate and quantify the products of the in vitro enzymatic reaction (SAG and SGE).
Protocol:
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a suitable detector (e.g., UV-Vis or fluorescence) is used.
-
Mobile Phase: A gradient of two solvents is typically used for separation:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is employed to separate the unreacted salicylic acid from the more polar this compound products. For example, a gradient of 10% to 80% Solvent B over 20-30 minutes at a flow rate of 1 mL/min.
-
Detection: Salicylic acid and its glucosides can be detected by their UV absorbance (e.g., at 305 nm) or more sensitively by fluorescence detection (excitation at ~305 nm, emission at ~407 nm).
-
Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with authentic standards of SAG and/or SGE.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the characterization of salicylic acid glucosyltransferases.
Conclusion
The enzymatic formation of this compound is a key metabolic process for regulating the levels of active salicylic acid in plants. A variety of UDP-glucosyltransferases with distinct product specificities and kinetic properties have been identified, highlighting the complexity of SA homeostasis. The provided protocols offer a framework for the expression, purification, and characterization of these enzymes. Further research is needed to fully elucidate the kinetic parameters of all known salicylic acid UGTs to allow for a more comprehensive comparative analysis. A deeper understanding of the transcriptional regulation of UGT genes will also provide valuable insights into the fine-tuning of plant defense responses and may open new avenues for the biotechnological production of valuable glycosylated compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Differences in salicylic acid glucose conjugations by UGT74F1 and UGT74F2 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. biorxiv.org [biorxiv.org]
- 5. Metabolism of salicylic acid in wild-type, ugt74f1 and ugt74f2 glucosyltransferase mutants of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glucosyl Salicylate in Plant Defense Mechanisms: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Salicylic acid (SA) is a critical signaling molecule in plant immunity, orchestrating local and systemic defense responses against a broad range of pathogens. The biological activity of SA is tightly regulated through various modifications, including glucosylation, which converts it into glucosyl salicylates. This technical guide provides an in-depth exploration of the role of these glucosylated derivatives, primarily salicylic acid 2-O-β-D-glucose (SAG) and salicyloyl glucose ester (SGE), in plant defense mechanisms. We will delve into their biosynthesis, transport, and function in systemic acquired resistance (SAR), present quantitative data on their accumulation, detail experimental protocols for their study, and provide visual representations of the key pathways and workflows.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to combat pathogen attacks. A key component of this defense is the hormone salicylic acid (SA), which plays a pivotal role in establishing both local defense at the site of infection and a long-lasting, broad-spectrum resistance in distal tissues known as systemic acquired resistance (SAR)[1]. The cellular levels of free SA must be precisely controlled, as excessive accumulation can lead to phytotoxicity and negatively impact plant growth. One of the primary mechanisms for regulating SA homeostasis is its conversion into inactive, transportable, and storable forms through glucosylation[2]. This process is catalyzed by a family of enzymes called UDP-glucosyltransferases (UGTs). The resulting glucosyl salicylates, including SAG and SGE, are central to the intricate network of plant defense signaling.
Biosynthesis of Glucosyl Salicylates
The glucosylation of salicylic acid is a crucial step in modulating its bioavailability and signaling activity. This biochemical modification is carried out by specific UDP-glucosyltransferases (UGTs) that attach a glucose molecule from UDP-glucose to either the hydroxyl or the carboxyl group of SA.
In the model plant Arabidopsis thaliana, three primary UGTs have been identified to be involved in SA glucosylation: UGT74F1, UGT74F2, and UGT76B1[3].
-
UGT74F1: This enzyme primarily synthesizes salicylic acid 2-O-β-D-glucose (SAG) by attaching glucose to the hydroxyl group of SA[4][5].
-
UGT74F2: This enzyme is unique in its ability to produce both SAG and salicyloyl glucose ester (SGE), which is formed by attaching glucose to the carboxyl group of SA[4][5].
-
UGT76B1: While also capable of producing SAG, UGT76B1 appears to play a more dominant role in controlling steady-state SA levels under normal growth conditions[3].
The differential production of SAG and SGE by these enzymes suggests distinct roles and metabolic fates for these two glucosyl salicylate isomers in the plant defense response.
Signaling Pathway of Salicylic Acid Glucosylation
Caption: Biosynthesis of SAG and SGE from Salicylic Acid by UGTs.
Role in Systemic Acquired Resistance (SAR)
Systemic Acquired Resistance (SAR) is a form of induced resistance that provides long-lasting, broad-spectrum protection against secondary infections throughout the plant. Salicylic acid is a key signaling molecule for the establishment of SAR. While the mobile signal that travels from the infected to systemic leaves has been a subject of debate, evidence suggests that methyl salicylate (MeSA), a volatile derivative of SA, plays a significant role[4].
Glucosyl salicylates are thought to contribute to SAR in several ways:
-
Regulation of SA Pools: By converting active SA to inactive glucosides in the infected leaves, UGTs prevent the local accumulation of toxic levels of SA. This allows for a sustained defense response without causing excessive damage to the host tissue.
-
Long-Distance Transport: While MeSA is a key mobile signal, SGE has also been proposed to be a transportable form of SA. Its conversion back to active SA in systemic tissues can contribute to the activation of defense responses.
-
Priming of Defense Responses: The release of SA from this compound pools in systemic tissues can prime them for a faster and stronger defense response upon subsequent pathogen attack.
Quantitative Data on this compound Levels
The levels of salicylic acid and its glucosylated forms are dynamically regulated in response to pathogen infection. The following tables summarize quantitative data from studies on Arabidopsis thaliana.
Table 1: Salicylic Acid and Glucoside Levels in Wild-Type and ugt Mutants of Arabidopsis thaliana under Control Conditions
| Genotype | Free SA (µg/g FW) | SAG (µg/g FW) | SGE (µg/g FW) | Reference |
| Wild-Type (Col-0) | ~0.1 | ~1.0 | ~0.2 | [3] |
| ugt74f1 | ~0.1 | Reduced | Present | [4] |
| ugt74f2 | ~0.1 | Present | Undetectable | [4] |
| ugt76b1 | Significantly Increased | Reduced | Present | [3] |
Table 2: Fold Change in Salicylic Acid and Glucoside Levels in Arabidopsis thaliana after Pathogen Infection (Pseudomonas syringae)
| Compound | Fold Change in Infected Leaves (vs. Control) | Reference |
| Free SA | > 10-fold increase | [6] |
| SAG | Significant increase | [6] |
| SGE | Significant increase | [6] |
Experimental Protocols
Extraction and Quantification of Salicylic Acid and Glucosyl Salicylates
This protocol is adapted for the analysis of SA, SAG, and SGE from plant leaf tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: 90% methanol
-
Internal standard (e.g., o-anisic acid)
-
Centrifuge
-
HPLC system with a fluorescence detector
Procedure:
-
Harvest leaf tissue (100-200 mg) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add 1 mL of ice-cold 90% methanol containing the internal standard to the powdered tissue.
-
Vortex vigorously and incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. For total SA (free SA + SA from glucosides), an acid or enzymatic hydrolysis step is required before HPLC analysis. For separate quantification of SAG and SGE, the supernatant can be directly analyzed.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a methanol-water gradient for separation.
-
Detect SA and its glucosides using a fluorescence detector (excitation at ~305 nm, emission at ~407 nm).
-
Quantify the compounds by comparing their peak areas to those of known standards and normalizing to the internal standard.
In Vitro UDP-Glucosyltransferase (UGT) Enzyme Assay
This protocol provides a method to determine the activity of UGT enzymes in converting salicylic acid to its glucosides.
Materials:
-
Purified recombinant UGT enzyme (e.g., UGT74F1 or UGT74F2)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5)
-
Salicylic acid (substrate)
-
UDP-glucose (co-substrate)
-
Reaction termination solution (e.g., 2 M HCl)
-
HPLC system for product analysis or a commercial UDP detection kit (e.g., UDP-Glo™ Assay).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of the purified UGT enzyme, and salicylic acid.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding UDP-glucose.
-
Incubate the reaction for a specific time period (e.g., 30 minutes).
-
Terminate the reaction by adding the termination solution.
-
Analyze the formation of SAG and/or SGE using HPLC as described in section 5.1, or measure the amount of UDP produced using a commercial kit according to the manufacturer's instructions.
-
Calculate the enzyme activity based on the amount of product formed per unit of time per amount of enzyme.
Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana
This assay is used to assess the induction of SAR in plants.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pathogen for primary inoculation (e.g., avirulent Pseudomonas syringae pv. tomato DC3000 carrying an avirulence gene like avrRpt2)
-
Pathogen for secondary inoculation (e.g., virulent Pseudomonas syringae pv. maculicola)
-
Syringes without needles
-
Magnesium chloride (10 mM) solution
-
Plate reader for bacterial quantification.
Procedure:
-
Primary Inoculation: Infiltrate three lower leaves of each plant with either the avirulent pathogen suspension (e.g., OD600 = 0.001 in 10 mM MgCl2) or a mock solution (10 mM MgCl2) using a needleless syringe.
-
Incubation: Keep the plants under standard growth conditions for 2-3 days to allow for the establishment of SAR.
-
Secondary Inoculation: Infiltrate three upper, systemic leaves of both pathogen-treated and mock-treated plants with the virulent pathogen suspension (e.g., OD600 = 0.001 in 10 mM MgCl2).
-
Quantification of Bacterial Growth: After 3 days of the secondary inoculation, collect leaf discs of a known area from the systemic leaves.
-
Homogenize the leaf discs in 10 mM MgCl2.
-
Plate serial dilutions of the homogenate on appropriate growth media with antibiotics.
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial titer in the systemic leaves.
-
A significant reduction in bacterial growth in the systemic leaves of plants that received the primary pathogen inoculation compared to the mock-inoculated plants indicates the successful induction of SAR.
Visualizing Experimental Workflows
Experimental Workflow for Investigating this compound Function
Caption: A typical workflow for studying this compound function.
Conclusion
Glucosyl salicylates are integral components of the plant's defense arsenal. Their biosynthesis, catalyzed by a specific set of UGTs, provides a sophisticated mechanism to fine-tune the levels of the potent signaling molecule, salicylic acid. This regulation is critical for preventing cellular toxicity and for orchestrating a successful systemic acquired resistance response. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to further unravel the complex roles of these molecules in plant immunity. Future research in this area will likely focus on the specific transporters involved in the movement of glucosyl salicylates, the precise mechanisms by which they are reconverted to active SA in systemic tissues, and their potential crosstalk with other hormone signaling pathways. A deeper understanding of these processes holds promise for the development of novel strategies to enhance disease resistance in crops.
References
- 1. Induction of UDP-Glucose:Salicylic Acid Glucosyltransferase in Oat Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana [agris.fao.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Glucosyl Salicylate: A Natural Precursor to Salicylic Acid in Plant Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic acid (SA) is a phenolic phytohormone that plays a critical role in plant growth, development, and, most notably, in orchestrating plant defense responses against a wide range of pathogens.[1] The regulation of SA levels is tightly controlled within the plant, and one key mechanism is its conversion into various conjugates, including glucosyl salicylate. This compound, a glucose conjugate of salicylic acid, serves as a stable, inactive storage form of SA that can be rapidly converted back to its active form when needed. This dynamic interplay between free SA and its glucosylated forms is crucial for mounting an effective immune response.
This technical guide provides a comprehensive overview of this compound as a natural precursor to salicylic acid. It covers the biosynthesis and metabolism of this compound, the enzymes involved, and its role in plant defense signaling. Detailed experimental protocols for the analysis of these compounds and visualization of the relevant signaling pathways are also provided to aid researchers in this field.
Biosynthesis and Metabolism of this compound
In plants, salicylic acid is synthesized from chorismate via two primary pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. Upon its synthesis, free SA can be conjugated to glucose to form this compound. This glucosylation is catalyzed by UDP-glucose:salicylic acid glucosyltransferases (SGTs).
There are two main forms of this compound in plants:
-
Salicylic acid 2-O-β-D-glucoside (SAG): Formed by the attachment of glucose to the hydroxyl group of salicylic acid.
-
Salicylic acid glucose ester (SGE): Formed by the attachment of glucose to the carboxyl group of salicylic acid.
In the model plant Arabidopsis thaliana, two key enzymes are responsible for the formation of these glucosides:
The formation of these glucosides is a critical step in regulating the pool of active SA. Glucosylated SA is generally considered inactive and is stored in the vacuole.[3] When the plant is challenged by pathogens, these stored glucosides can be hydrolyzed back to free, active SA by β-glucosidases, contributing to a rapid defense response.[4][5] The subcellular localization of these β-glucosidases is an area of ongoing research, with evidence suggesting their presence in various cellular compartments, including the apoplast and vacuole.[6][7]
Quantitative Data on Salicylic Acid and this compound Levels
The levels of free salicylic acid and its glucosylated forms change dramatically in response to pathogen infection. The following tables summarize quantitative data from studies on Nicotiana tabacum (tobacco) and Arabidopsis thaliana.
Table 1: Salicylic Acid and this compound Levels in Nicotiana tabacum after Pathogen Inoculation
| Time Post-Inoculation | Treatment | Free Salicylic Acid (µg/g FW) | This compound (GS) (ng/g FW) | Salicylic Acid Glucoside (SAG) (µg/g FW) |
| 2 days | Mock | Not Reported | Not Detected | Not Detected |
| 2 days | TMV | ~2.7 | 163.2 | Not Reported |
| 4 days | TMV | ~27.0 | 735.4 | Not Reported |
| 6 hours | SA Infiltration | ~15 | 33.8 | ~10 |
| 24 hours | SA Infiltration | ~5 | ~10 | ~15 |
Data compiled from Lee & Raskin (1998) and Enyedi et al. (1992).[1][8]
Table 2: Salicylic Acid and Salicylic Acid Glucoside Levels in Arabidopsis thaliana after Pseudomonas syringae Infection
| Time Post-Inoculation | Treatment | Free Salicylic Acid (µg/g FW) | Bound Salicylic Acid (Glucosides) (µg/g FW) |
| 0 days | Mock | ~0.1 | ~1.8 |
| 9 days | Mock | ~0.125 | ~1.875 |
| 2 days | P. syringae | Significant Increase | Significant Increase |
| 9 days | P. syringae | 1.5 | 15 |
Data compiled from Uknes et al. (1993).[9]
Table 3: Kinetic Parameters of Salicylic Acid Glucosyltransferases
| Enzyme | Plant Species | Substrate | Product(s) | Km (µM) | Relative Activity |
| CsUGT87E7 | Camellia sinensis | Salicylic Acid | SGE | 12 | - |
| UGT74F1 | Arabidopsis thaliana | Salicylic Acid | SAG | Not Reported | High specific activity for SAG formation |
| UGT74F2 | Arabidopsis thaliana | Salicylic Acid | SGE and SAG | Not Reported | ~10-fold greater specific activity for SGE than SAG |
Experimental Protocols
Protocol 1: Extraction and Quantification of Free Salicylic Acid and Salicylic Acid Glucosides from Plant Tissue by HPLC
This protocol is adapted from established methods for the analysis of SA and its glucosides.[2]
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
90% (v/v) methanol
-
100% methanol
-
Trichloroacetic acid (TCA)
-
Ethyl acetate:cyclopentane (1:1, v/v)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
-
Salicylic acid standard
-
β-glucosidase from almonds
Procedure:
-
Extraction:
-
Harvest and weigh fresh plant tissue (approximately 100-200 mg).
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a microcentrifuge tube and add 1 ml of 90% methanol.
-
Vortex thoroughly and incubate at 4°C for 24 hours.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant. Re-extract the pellet with 0.5 ml of 100% methanol, vortex, and centrifuge again.
-
Pool the supernatants.
-
-
Quantification of Free Salicylic Acid:
-
Take an aliquot of the methanolic extract and dry it under vacuum.
-
Resuspend the residue in 250 µl of 5% TCA.
-
Partition against 800 µl of ethyl acetate:cyclopentane (1:1, v/v).
-
Vortex and centrifuge at 8,000 x g for 5 minutes.
-
Collect the upper organic phase and dry it under vacuum.
-
Resuspend the residue in a known volume of HPLC mobile phase.
-
Inject into the HPLC system. Use a C18 column with a methanol/water gradient and fluorescence detection (excitation at ~305 nm, emission at ~407 nm).
-
Quantify by comparing the peak area to a standard curve of salicylic acid.
-
-
Quantification of Total Salicylic Acid (Free SA + SA from Glucosides):
-
Take another aliquot of the initial methanolic extract and dry it under vacuum.
-
Resuspend the residue in 100 µl of acetate buffer (pH 5.0).
-
Add 10 units of β-glucosidase and incubate at 37°C for 90 minutes to hydrolyze the glucosyl salicylates.
-
Stop the reaction by adding 250 µl of 5% TCA.
-
Proceed with the partitioning and HPLC analysis as described for free salicylic acid (steps 2c-2g).
-
-
Calculation of this compound Content:
-
Subtract the amount of free salicylic acid from the total salicylic acid to determine the amount of salicylic acid that was released from its glucosylated forms.
-
Protocol 2: In Vitro Assay of UDP-Glucose:Salicylic Acid Glucosyltransferase (SAGT) Activity
This protocol provides a general method for assaying the activity of recombinantly expressed or partially purified SAGT enzymes.
Materials:
-
Enzyme preparation (recombinant or partially purified plant extract)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.0)
-
UDP-glucose
-
14C-labeled salicylic acid
-
2-mercaptoethanol
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer
-
UDP-glucose (e.g., 1 mM)
-
14C-salicylic acid (e.g., 100 µM, with a known specific activity)
-
2-mercaptoethanol (e.g., 5 mM)
-
Enzyme preparation
-
-
The final reaction volume is typically 50-100 µl.
-
Include a control reaction without the enzyme or with a heat-inactivated enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Separate the product (14C-glucosyl salicylate) from the unreacted substrate (14C-salicylic acid). This can be achieved by various methods, such as thin-layer chromatography (TLC) or by partitioning. For partitioning, acidify the reaction and extract the unreacted salicylic acid with an organic solvent (e.g., ethyl acetate), leaving the more polar this compound in the aqueous phase.
-
-
Quantification:
-
Take an aliquot of the aqueous phase containing the 14C-glucosyl salicylate.
-
Add it to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the 14C-salicylic acid.
-
Express the enzyme activity as pkat/mg protein or other appropriate units.
-
Signaling Pathways and Experimental Workflows
Salicylic Acid Signaling Pathway
The salicylic acid signaling pathway is a complex network that leads to the activation of defense responses, including the expression of Pathogenesis-Related (PR) genes. A simplified representation of this pathway is shown below. Upon pathogen recognition, SA levels increase. SA binds to its receptors, including NPR1 (NONEXPRESSOR OF PR GENES 1) and its paralogs NPR3 and NPR4. This leads to the monomerization of NPR1, its translocation to the nucleus, and its interaction with TGA transcription factors to activate the expression of defense genes.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Metabolism of salicylic acid in wild-type, ugt74f1 and ugt74f2 glucosyltransferase mutants of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic differences in the uptake of salicylic acid glucose conjugates by vacuolar membrane-enriched vesicles isolated from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylic acid-mediated enhancement of resistance in tomato plants against Xanthomonas perforans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylic acid carboxyl glucosyltransferase UGT87E7 regulates disease resistance in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Vacuolar β-Glucosidase Homolog That Possesses Glucose-Conjugated Abscisic Acid Hydrolyzing Activity Plays an Important Role in Osmotic Stress Responses in Arabidopsis [agris.fao.org]
- 7. References [collab.its.virginia.edu]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Cloning and characterization of the abscisic acid-specific glucosyltransferase gene from adzuki bean seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for Glucosyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for glucosyl salicylate, a key metabolite in various biological systems, particularly in plant defense signaling. Understanding the spectroscopic signature of this molecule is crucial for its identification, quantification, and the elucidation of its metabolic pathways. This document outlines the interpretation of data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by detailed experimental protocols and visual representations of relevant biochemical pathways.
Introduction to this compound
This compound is a derivative of salicylic acid, a phenolic compound known for its role in plant immunity and as a precursor to various pharmaceuticals. In plants, salicylic acid is glucosylated to form two primary isomers: salicylic acid 2-O-β-D-glucoside (SAG) and this compound (GS), the latter being a glucosyl ester. This glucosylation process is a key mechanism for regulating the levels of free salicylic acid, thereby modulating plant defense responses. The accurate interpretation of spectroscopic data is paramount for distinguishing between these isomers and understanding their distinct biological roles.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the characterization of this compound and its common isomer, salicylic acid 2-O-β-D-glucoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for Salicylic Acid Glucosides
| Proton | This compound (Ester) | Salicylic Acid 2-O-β-D-glucoside (Ether) |
| Salicylate Moiety | ||
| H-3 | ~7.9 ppm (dd) | ~7.8 ppm (dd) |
| H-4 | ~7.5 ppm (ddd) | ~7.5 ppm (ddd) |
| H-5 | ~7.1 ppm (ddd) | ~7.2 ppm (ddd) |
| H-6 | ~7.0 ppm (dd) | ~7.1 ppm (dd) |
| Glucose Moiety | ||
| H-1' | ~5.6 ppm (d) | ~5.1 ppm (d) |
| H-2' | ~3.5-3.7 ppm (m) | ~3.5 ppm (m) |
| H-3' | ~3.5-3.7 ppm (m) | ~3.4 ppm (m) |
| H-4' | ~3.5-3.7 ppm (m) | ~3.4 ppm (m) |
| H-5' | ~3.5-3.7 ppm (m) | ~3.6 ppm (m) |
| H-6'a | ~3.8 ppm (dd) | ~3.9 ppm (dd) |
| H-6'b | ~3.7 ppm (dd) | ~3.7 ppm (dd) |
Note: The chemical shifts for this compound are estimated based on known values for similar salicylate esters and may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for Salicylic Acid Glucosides
| Carbon | This compound (Ester) | Salicylic Acid 2-O-β-D-glucoside (Ether) |
| Salicylate Moiety | ||
| C-1 | ~118 ppm | ~115 ppm |
| C-2 | ~160 ppm | ~157 ppm |
| C-3 | ~136 ppm | ~134 ppm |
| C-4 | ~124 ppm | ~123 ppm |
| C-5 | ~130 ppm | ~130 ppm |
| C-6 | ~122 ppm | ~122 ppm |
| C=O | ~170 ppm | ~170 ppm |
| Glucose Moiety | ||
| C-1' | ~95 ppm | ~102 ppm |
| C-2' | ~74 ppm | ~75 ppm |
| C-3' | ~78 ppm | ~78 ppm |
| C-4' | ~71 ppm | ~71 ppm |
| C-5' | ~79 ppm | ~78 ppm |
| C-6' | ~62 ppm | ~62 ppm |
Note: The chemical shifts for this compound are estimated based on known values for similar salicylate esters and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200-3600 (broad) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | 1715-1735 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Ester) | Stretching | 1000-1300 |
| C-O (Alcohol) | Stretching | 1000-1260 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common technique.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Notes |
| [M-H]⁻ | 299.0716 | ~299.07 | Deprotonated molecule (negative ion mode) |
| [M+H]⁺ | 301.0872 | ~301.09 | Protonated molecule (positive ion mode) |
| [M+Na]⁺ | 323.0691 | ~323.07 | Sodium adduct (positive ion mode) |
| Fragment | 137.0239 | ~137.02 | Salicylate anion (from in-source fragmentation or MS/MS) |
| Fragment | 93.0340 | ~93.03 | Product ion of salicylate (loss of CO₂) |
Experimental Protocols
This section provides detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse sequences and parameters as provided by the spectrometer software.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicity and coupling constants to determine the connectivity of atoms.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid sample (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Data Processing:
-
Perform a background scan with no sample present.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For LC-MS analysis, dilute the sample to a final concentration of 1-10 µg/mL in the mobile phase.
Instrumentation and Parameters (LC-ESI-MS/MS):
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute the analyte.
-
Flow rate: 0.2-0.4 mL/min.
-
Injection volume: 5-10 µL.
-
-
Mass Spectrometer (MS):
-
Ionization source: Electrospray ionization (ESI), operated in both positive and negative ion modes.
-
Scan mode: Full scan to determine the molecular weight, and product ion scan (MS/MS) of the precursor ion (e.g., m/z 299 for negative mode) to obtain fragmentation information.
-
Key parameters to optimize: Capillary voltage, cone voltage, desolvation gas temperature and flow, and collision energy for MS/MS.
-
Data Processing:
-
Extract the mass chromatogram for the expected m/z of this compound.
-
Analyze the mass spectrum to confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify the characteristic fragment ions and propose a fragmentation pathway. A common fragmentation involves the cleavage of the glycosidic bond, resulting in the salicylate ion (m/z 137).
Visualization of Relevant Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Salicylic Acid Signaling Pathway in Plants
This compound is an integral part of the salicylic acid-mediated plant defense signaling pathway. The following diagram illustrates the central role of salicylic acid and its glucosylation.
Caption: Simplified Salicylic Acid Signaling Pathway in Plants.
This technical guide provides a foundational understanding of the spectroscopic interpretation of this compound. For more specific applications, it is recommended to consult the primary literature and spectral databases. The provided protocols and data serve as a starting point for researchers and professionals in the field of natural product chemistry, plant biology, and drug development.
The Stability of the Glucoside Bond in Glucosyl Salicylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the glucoside bond in glucosyl salicylate. This compound, a glycoside of salicylic acid, is of significant interest in pharmaceutical and cosmeceutical research due to its potential for controlled release of salicylic acid, a well-known active ingredient with anti-inflammatory, analgesic, and keratolytic properties. Understanding the stability of the glucoside bond is paramount for formulation development, shelf-life prediction, and ensuring the efficacy and safety of products containing this compound.
This document summarizes quantitative data on the stability of similar phenolic glucosides under various stress conditions, details relevant experimental protocols for stability assessment, and provides visualizations of key pathways and workflows.
Quantitative Stability Data
While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the stability of the O-glucoside bond in phenolic compounds, particularly aryl β-D-glucosides, has been studied. The data presented below is a summary of expected stability based on studies of analogous compounds and general principles of glycosidic bond hydrolysis. These values should be considered as estimates, and specific stability studies for this compound are recommended for any formulation development.
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Expected Outcome | Reference Compounds & Observations |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Significant degradation | Aryl β-glucosides are susceptible to acid-catalyzed hydrolysis. The rate is dependent on acid concentration and temperature.[1] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Generally stable | 4-O-β-D-glucosides of hydroxybenzoic acids have shown stability to alkaline hydrolysis.[2] However, prolonged exposure or stronger alkaline conditions may lead to some degradation. |
| Oxidative Stress | 3% - 30% H₂O₂ | Potential for minor degradation | The aglycone (salicylic acid) is more likely to be affected than the glycosidic bond itself. |
| Thermal Stress | 40°C - 80°C | Degradation is temperature-dependent | The thermal degradation of phenolic glucosides follows first-order kinetics, with the rate increasing with temperature.[3][4][5][6] |
| Photostability | UV/Vis light exposure | Potential for degradation | The aromatic ring of salicylic acid may absorb UV radiation, potentially leading to degradation. |
Table 2: Kinetic Parameters for the Hydrolysis of a Model Aryl β-D-Glucoside (p-nitrophenyl-β-D-glucoside) by Almond β-Glucosidase
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Reference |
| Almond Emulsin | p-nitrophenyl-β-D-glucoside | 0.4 - 1.5 | Varies with enzyme preparation | 5.0 - 6.0 |
Note: These values are for a model substrate and should be determined experimentally for this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability and to develop a stability-indicating analytical method.[7][8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
At each time point, withdraw a sample, allow it to cool to room temperature, and dilute for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to UV and visible light in a photostability chamber according to ICH guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, withdraw samples from both the exposed and control solutions and dilute for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2.2).
Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method for the separation and quantification of this compound and its primary degradation product, salicylic acid.[7]
Objective: To quantify the amount of intact this compound and salicylic acid in samples from the forced degradation study.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., methanol or acetonitrile).
-
The gradient program should be optimized to achieve good separation between this compound and salicylic acid.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm and/or 305 nm (for salicylic acid)
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and salicylic acid of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study to a concentration within the linear range of the assay.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak areas of this compound and salicylic acid in the chromatograms. Calculate the percentage of degradation based on the decrease in the peak area of this compound and the increase in the peak area of salicylic acid.
Enzymatic Hydrolysis Protocol using Almond β-Glucosidase
This protocol provides a method to assess the enzymatic stability of this compound to β-glucosidase from almonds (emulsin), a commonly used enzyme in glycoside hydrolysis studies.
Objective: To determine the susceptibility of the glucoside bond in this compound to enzymatic cleavage and to estimate the kinetic parameters of the reaction.
Materials:
-
This compound
-
β-Glucosidase from almonds (emulsin)
-
Citrate or phosphate buffer (e.g., 50 mM, pH 5.0)
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of β-glucosidase in the assay buffer.
-
Substrate Solution Preparation: Prepare a series of this compound solutions of different concentrations in the assay buffer.
-
Enzymatic Reaction:
-
Pre-warm the substrate solutions to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to each substrate solution.
-
Incubate the reactions for a specific time, ensuring that the product formation is in the linear range.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching agent (e.g., by adding a strong base like 0.1 M NaOH or by heat inactivation).
-
Analyze the amount of salicylic acid released using HPLC (as per Protocol 2.2) or a colorimetric assay for salicylic acid.
-
-
Kinetic Analysis:
-
Determine the initial reaction velocities (v₀) at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. A Lineweaver-Burk plot can also be used for this purpose.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Mechanisms of glucoside bond cleavage.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. Thermal degradation kinetics of myrtle leaves ethanol extract (<i>Myrtus communis</i> L.): effect on phenolic compounds content and antioxidant activity - ProQuest [proquest.com]
- 4. The kinetics of thermal degradation of polyphenolic compounds from elderberry ( Sambucus nigra L.) extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. ycmou.ac.in [ycmou.ac.in]
- 8. wjpsonline.com [wjpsonline.com]
Methodological & Application
Enzymatic Synthesis of Glucosyl Salicylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosyl salicylate, a glycosylated form of salicylic acid, plays a crucial role in plant immunity and presents potential applications in drug delivery and formulation due to its modified physicochemical properties. This document provides a detailed protocol for the enzymatic synthesis of this compound utilizing recombinant UDP-glucosyltransferases (UGTs). The methodology covers the expression and purification of the enzyme, the enzymatic reaction setup, and the purification and analysis of the final product. This protocol is intended to serve as a comprehensive guide for researchers in biochemistry, drug development, and plant sciences.
Introduction
Salicylic acid (SA) is a phenolic compound with well-established roles in plant defense signaling and as a key active ingredient in various pharmaceutical products.[1][2] Glycosylation, the enzymatic addition of a sugar moiety, can alter the solubility, stability, and biological activity of small molecules like SA. In plants, UDP-glucosyltransferases (UGTs) catalyze the transfer of glucose from UDP-glucose to salicylic acid, forming primarily salicylic acid 2-O-β-D-glucoside (SAG) or salicylic acid glucose ester (SGE).[2][3] These modifications are critical for regulating the levels of free SA and for its transport and storage within the plant.[3][4] The enzymatic synthesis of this compound offers a regio- and stereospecific method to produce these derivatives for further study and potential therapeutic applications. This protocol focuses on the use of recombinant Arabidopsis thaliana UGT76B1, an enzyme known to glucosylate salicylic acid.[5][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of salicylic acid glucosylation and the experimental workflow for its enzymatic synthesis.
Caption: Biosynthesis and glucosylation of salicylic acid in plant defense.
Caption: Experimental workflow for enzymatic synthesis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to the enzymatic synthesis of this compound.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Apparent KM for Salicylic Acid | 12.22 ± 3.22 µM | Camellia sinensis UGT87E7 | Salicylic Acid | [8] |
| Product Specificity (pH 7.0) | UGT74F1: Salicylic acid 2-O-β-D-glucoside (SAG) | Arabidopsis thaliana | Salicylic Acid | [2][3] |
| Product Specificity (pH 7.0) | UGT74F2: Primarily Salicylic acid glucose ester (SGE) | Arabidopsis thaliana | Salicylic Acid | [2][3] |
| In vitro reaction pH optimum for SGE formation by UGT74F2 | ~6.0 - 6.5 | Arabidopsis thaliana | Salicylic Acid | [3] |
| In vitro reaction pH optimum for SAG formation by UGT74F1 | ~7.0 - 8.0 | Arabidopsis thaliana | Salicylic Acid | [3] |
Experimental Protocols
Recombinant UGT76B1 Expression and Purification
This protocol is adapted from methods described for the expression and purification of recombinant Arabidopsis thaliana UGTs in E. coli.[5][6]
a. Expression Vector and Host Strain:
-
The coding sequence of Arabidopsis thaliana UGT76B1 is cloned into a suitable expression vector, such as pGEX for a GST-tag or pET for a His-tag.
-
The expression plasmid is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).
b. Protein Expression:
-
Inoculate a single colony of transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
c. Protein Purification (His-tag example):
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the recombinant protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C.
Enzymatic Synthesis of this compound
This protocol describes the in vitro enzymatic reaction to produce this compound.[5]
a. Reaction Mixture:
-
100 mM Tris-HCl, pH 7.5
-
5 mM UDP-Glucose
-
0.5 mM Salicylic Acid (dissolved in a small amount of DMSO or ethanol if necessary)
-
~1 µg of purified recombinant UGT76B1
-
Final reaction volume: 50-100 µL
b. Reaction Procedure:
-
Combine the buffer, UDP-glucose, and salicylic acid in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified UGT76B1 enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 1-4 hours, can be optimized).
-
Terminate the reaction by adding an equal volume of methanol or by heating.
Purification and Analysis of this compound
a. Product Purification (Solid Phase Extraction - SPE):
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove unreacted UDP-glucose and other polar compounds.
-
Elute the this compound with methanol.
-
Evaporate the methanol under a stream of nitrogen or in a vacuum concentrator.
b. Product Analysis (HPLC-MS):
-
Reconstitute the dried product in a suitable solvent (e.g., 50% methanol in water).
-
Analyze the sample by reverse-phase HPLC coupled with a mass spectrometer.
-
HPLC Conditions (example):
-
Column: C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to separate salicylic acid and its glucosylated forms.
-
-
Mass Spectrometry:
-
Monitor for the expected mass-to-charge ratios (m/z) of salicylic acid and this compound in both positive and negative ion modes.
-
Conclusion
This application note provides a comprehensive framework for the enzymatic synthesis of this compound using a recombinant UDP-glucosyltransferase. The detailed protocols for enzyme expression, purification, the enzymatic reaction, and product analysis will enable researchers to produce and characterize this important salicylic acid derivative. The provided quantitative data and workflow diagrams offer a clear overview of the process. This methodology can be adapted and optimized for different UGTs and can be scaled up for larger-scale production of this compound for various research and development purposes.
References
- 1. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of salicylic acid in wild-type, ugt74f1 and ugt74f2 glucosyltransferase mutants of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in salicylic acid glucose conjugations by UGT74F1 and UGT74F2 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of salicylic acid glucosyltransferase in balancing growth and defence for optimum plant fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Salicylic acid carboxyl glucosyltransferase UGT87E7 regulates disease resistance in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Glucosyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosyl salicylate, a glycoside derivative of salicylic acid, is a compound of interest in pharmaceutical and botanical research due to its potential therapeutic activities and its role as a metabolite of salicylic acid. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and various research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is based on established principles for the analysis of salicylic acid and its derivatives, ensuring high sensitivity and reliability.
Principle
This method employs reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound. The stationary phase, a C18 column, retains the analyte based on its hydrophobicity. A gradient mobile phase consisting of an organic solvent (acetonitrile) and acidified water allows for the efficient elution and separation of this compound from other components in the sample matrix. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound analytical standard (e.g., Salicylic acid 2-O-β-D-glucoside)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Acetic acid (analytical grade)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods for related compounds and may require minor optimization for specific applications.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-80% B; 10-12 min: 80-100% B; 12-15 min: 100% B; 15-18 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm and 220 nm |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, plant extract, formulation). A general procedure for a solid sample is provided below.
-
Extraction: Accurately weigh a known amount of the homogenized sample and extract it with a suitable solvent (e.g., 70% ethanol)[1]. Sonication or heating may be employed to improve extraction efficiency.
-
Centrifugation: Centrifuge the extract to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, record the chromatogram and integrate the peak corresponding to this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method, based on data from the analysis of closely related salicylic acid derivatives. Actual values for this compound should be determined during method validation.
| Parameter | Expected Value | Reference Compound |
| Retention Time | To be determined empirically | - |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) | Salicin[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL | Salicylic Acid Derivatives |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | Salicylic Acid Derivatives |
| Precision (%RSD) | < 2% | Methyl Salicylate[2] |
| Accuracy (% Recovery) | 98 - 102% | Methyl Salicylate[2] |
Method Validation
For use in regulated environments, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank samples and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
References
Application Note: High-Throughput Analysis of Glucosyl Salicylate using a Validated LC-MS Method
Application Notes and Protocols for the Structural Analysis of Glucosyl Salicylate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural analysis of glucosyl salicylate using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral analysis are outlined to facilitate the unambiguous structural elucidation and characterization of this important glycoside.
Introduction
This compound, a glycoside of salicylic acid, is of significant interest in pharmaceutical and natural product research. Its structural characterization is crucial for understanding its biological activity, metabolism, and for quality control purposes. NMR spectroscopy is an unparalleled analytical technique for the detailed structural analysis of such molecules in solution, providing insights into the connectivity of atoms, stereochemistry, and conformation. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound.
Structural Elucidation Strategy
The structural confirmation of this compound involves a systematic analysis of its NMR spectra. The process begins with the identification of spin systems corresponding to the glucose and salicylate moieties using 1D ¹H NMR. Subsequently, 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons within each unit and, crucially, to identify the glycosidic linkage between the sugar and the aglycone.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Methanol-d₄ (CD₃OD) is a common choice for polar glycosides. Other potential solvents include DMSO-d₆ or D₂O.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.
-
Sample Filtration: Filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.
NMR Data Acquisition
Acquisition of a suite of NMR experiments is necessary for a complete structural assignment. The following experiments are recommended, typically performed on a spectrometer with a proton frequency of 400 MHz or higher.
-
¹H NMR (Proton): Provides information on the number and chemical environment of protons.
-
¹³C NMR (Carbon): Shows the number and type of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing neighboring protons within a spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying long-range connectivities and the glycosidic linkage.
Data Presentation: NMR Spectral Data for this compound Moiety
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key correlations for the glucosyl and salicylate portions of the molecule. The data is based on the analysis of structurally similar compounds, such as benzyl 2-β-glucopyranosyloxybenzoate, and established knowledge of glycoside and salicylate NMR spectra.[1]
Table 1: ¹H NMR Data (in CD₃OD, referenced to residual solvent)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Salicylate Moiety | |||
| H-3 | ~7.76 | dd | 8.4, 1.8 |
| H-4 | ~7.13 | m | |
| H-5 | ~7.54 | m | |
| H-6 | ~7.39 | dd | 7.8, 1.8 |
| Glucose Moiety | |||
| H-1' | ~4.92 | d | 7.8 |
| H-2' | ~3.55 | m | |
| H-3' | ~3.65 | m | |
| H-4' | ~3.45 | m | |
| H-5' | ~3.39 | m | |
| H-6'a | ~3.91 | dd | 12.0, 2.4 |
| H-6'b | ~3.72 | dd | 12.0, 5.6 |
Table 2: ¹³C NMR Data (in CD₃OD, referenced to residual solvent)
| Position | Chemical Shift (δ, ppm) |
| Salicylate Moiety | |
| C-1 | ~122.0 |
| C-2 | ~158.8 |
| C-3 | ~134.0 |
| C-4 | ~124.0 |
| C-5 | ~131.0 |
| C-6 | ~119.0 |
| C=O | ~168.2 |
| Glucose Moiety | |
| C-1' | ~104.0 |
| C-2' | ~75.0 |
| C-3' | ~78.6 |
| C-4' | ~71.5 |
| C-5' | ~78.0 |
| C-6' | ~62.7 |
Visualization of Analytical Workflow and Structural Connectivity
The following diagrams illustrate the experimental workflow for the NMR analysis and the key HMBC correlations used to establish the structure of this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural analysis of this compound. By following the detailed protocols outlined in these application notes, researchers can confidently assign the complete ¹H and ¹³C NMR spectra, confirm the identity of the compound, and ensure its structural integrity for further studies in drug development and other scientific disciplines. The presented data and workflows serve as a valuable resource for the routine and advanced characterization of this and related glycosidic natural products.
References
Application Notes and Protocols: Utilizing Glucosyl Salicylate in Plant Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic acid (SA) is a critical phytohormone that plays a central role in mediating plant defense responses against a wide range of pathogens, notably in the activation of Systemic Acquired Resistance (SAR). The levels of active SA are tightly regulated within the plant through various metabolic modifications, including glucosylation. The formation of glucosyl salicylate (GS), a glucose conjugate of SA, is a key mechanism for inactivating, transporting, and storing SA. Studying the dynamics of GS formation and its effects on plant-pathogen interactions provides valuable insights into the intricate regulatory networks of plant immunity. These investigations can pave the way for the development of novel plant protectants and disease resistance strategies.
This document provides detailed application notes and experimental protocols for researchers interested in studying the role of this compound in plant-pathogen interactions.
I. Signaling Pathways and Rationale for Study
The glucosylation of salicylic acid is a pivotal control point in the SA-mediated defense signaling pathway. This modification is catalyzed by UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the carboxyl or hydroxyl group of SA, forming salicylic acid 2-O-β-D-glucoside (SAG) or this compound (salicylic acid glucose ester, SGE), respectively. While SAG is considered a more stable storage form, GS can be rapidly synthesized upon pathogen attack or high SA accumulation. The reversible nature of this glucosylation allows the plant to release active SA from these storage forms when needed.
Furthermore, the glucosylation of methyl salicylate (MeSA), a volatile derivative of SA and a long-distance signal for SAR, is another layer of regulation. Enzymes like UGT71C3 in Arabidopsis thaliana can glucosylate MeSA, thereby attenuating the SAR response by controlling the amount of MeSA available for conversion back to SA in systemic tissues.
Understanding the enzymes responsible for GS synthesis, the conditions under which GS accumulates, and its direct or indirect effects on pathogen growth and plant defense gene expression is crucial for a comprehensive understanding of plant immunity.
Signaling Pathway of Salicylic Acid Glucosylation and its Role in Plant Defense
Caption: Salicylic acid metabolism and its role in plant defense signaling.
II. Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound using a recombinant UDP-glucosyltransferase (UGT).
Materials:
-
Recombinant UGT enzyme (e.g., UGT71C3, SAGT) purified from E. coli
-
Salicylic acid (SA)
-
Uridine diphosphate glucose (UDPG)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol (v/v), 10 mM 2-mercaptoethanol
-
Stop solution: 100% Methanol
-
HPLC or LC-MS/MS system for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
Reaction Buffer: to a final volume of 50 µL
-
Salicylic Acid: 1 mM final concentration (from a stock solution in DMSO)
-
UDPG: 2 mM final concentration
-
Purified UGT enzyme: 1-5 µg
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of ice-cold 100% methanol.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC or LC-MS/MS to detect the formation of this compound.
Notes:
-
A negative control reaction lacking the UGT enzyme should be included to ensure that the formation of this compound is enzyme-dependent.
-
The optimal pH, temperature, and incubation time may vary depending on the specific UGT enzyme used and should be optimized accordingly.
Experimental Workflow for In Vitro Synthesis
Caption: Workflow for the in vitro enzymatic synthesis of this compound.
Protocol 2: Extraction and Quantification of this compound from Plant Tissues
This protocol details the extraction of salicylic acid and its glucosides from plant material for quantification by HPLC.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Extraction solvent: 90% methanol
-
Internal standard (e.g., o-anisic acid)
-
β-glucosidase (for total SA measurement)
-
Sodium acetate buffer (0.1 M, pH 5.2)
-
Trichloroacetic acid (TCA), 5%
-
Ethyl acetate:cyclopentane:isopropanol (100:99:1, v/v/v)
-
HPLC mobile phase: 0.2 M potassium acetate, 0.5 mM EDTA, pH adjusted to 5.0 with acetic acid
Procedure:
-
Sample Harvest and Grinding: Harvest 100-500 mg of plant leaf tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder using a mortar and pestle.
-
Extraction:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 600 µL of 90% methanol and the internal standard.
-
Vortex thoroughly and sonicate for 20 minutes.
-
Centrifuge at maximum speed for 20 minutes.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with 500 µL of 100% methanol, vortex, sonicate for 20 minutes, and centrifuge again.
-
Combine the supernatants.
-
-
Sample Splitting: Divide the combined supernatant into two equal aliquots: one for free SA and GS analysis, and one for total SA analysis (after hydrolysis of glucosides).
-
Hydrolysis (for Total SA):
-
Dry down the "total SA" aliquot in a speed-vac.
-
Resuspend the residue in 100 µL of β-glucosidase solution (in sodium acetate buffer).
-
Incubate at 37°C for 90 minutes.
-
Add 400 µL of 5% TCA.
-
-
Acidification and Partitioning (for both free and total SA samples):
-
To the "free SA" aliquot, add an equal volume of 5% TCA.
-
For both samples, extract three times with an equal volume of the ethyl acetate:cyclopentane:isopropanol mixture. Vortex, centrifuge for 1 minute, and collect the upper organic phase.
-
-
Final Preparation: Dry the pooled organic phases under a stream of nitrogen or in a speed-vac. Resuspend the residue in a known volume (e.g., 250 µL) of HPLC mobile phase.
-
Quantification: Analyze the samples by HPLC with fluorescence detection (excitation at 305 nm, emission at 407 nm). Quantify this compound and salicylic acid based on the peak areas relative to standard curves.
Protocol 3: Plant Pathogen Infection Assay
This protocol describes a method for assessing the effect of this compound on plant susceptibility to a bacterial pathogen, Pseudomonas syringae, in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)
-
This compound (GS) solution (e.g., 1 mM in water with 0.02% Silwet L-77)
-
10 mM MgCl₂
-
Syringe without a needle
-
Sterile water
-
Petri dishes with appropriate growth medium (e.g., King's B)
Procedure:
-
Plant Treatment:
-
Spray the leaves of Arabidopsis plants with the this compound solution or a mock solution (water with 0.02% Silwet L-77) 24-48 hours prior to pathogen inoculation.
-
-
Pathogen Inoculation:
-
Grow Pst DC3000 to an OD₆₀₀ of 0.8.
-
Pellet the bacteria by centrifugation and resuspend in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ CFU/mL.
-
Infiltrate the bacterial suspension into the abaxial side of at least three leaves per plant using a needleless syringe.
-
-
Bacterial Growth Quantification:
-
At 0 and 3 days post-inoculation (dpi), collect leaf discs (e.g., 0.5 cm diameter) from the infiltrated areas.
-
Surface sterilize the leaf discs by washing with sterile water.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate onto King's B agar plates.
-
Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFUs).
-
Calculate the bacterial population per unit leaf area (e.g., CFU/cm²).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol is for analyzing the expression of pathogenesis-related (PR) genes in response to this compound treatment.
Materials:
-
Plant tissue treated with this compound or a mock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for PR genes (e.g., PR1, PR2, PR5) and a reference gene (e.g., ACTIN2)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and mock-treated plant tissues using a commercial RNA extraction kit or a standard protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and SYBR Green master mix.
-
Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target PR genes to the expression of the reference gene.
-
III. Data Presentation
Quantitative data from the experiments described above should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Enzyme Kinetics for a Putative this compound Synthase
| Substrate | Km (µM) | Vmax (pmol/min/µg protein) |
| Salicylic Acid | 50 ± 5 | 150 ± 10 |
| Methyl Salicylate | 120 ± 15 | 80 ± 8 |
Table 2: Accumulation of Salicylic Acid and this compound in Arabidopsis Leaves After Pathogen Inoculation
| Time (hours post-inoculation) | Salicylic Acid (µg/g FW) | This compound (µg/g FW) |
| 0 | 0.1 ± 0.02 | 0.5 ± 0.1 |
| 12 | 2.5 ± 0.4 | 3.8 ± 0.6 |
| 24 | 8.7 ± 1.2 | 10.2 ± 1.5 |
| 48 | 5.1 ± 0.8 | 6.3 ± 0.9 |
Table 3: Effect of this compound Treatment on Bacterial Growth in Arabidopsis
| Treatment | Bacterial Titer (log CFU/cm²) at 3 dpi |
| Mock | 7.2 ± 0.3 |
| This compound | 5.8 ± 0.4 |
Table 4: Relative Expression of Pathogenesis-Related (PR) Genes in Arabidopsis Seedlings Treated with this compound
| Gene | Fold Change (GS vs. Mock) |
| PR1 | 15.2 ± 2.1 |
| PR2 | 8.5 ± 1.5 |
| PR5 | 11.3 ± 1.8 |
IV. Conclusion
The study of this compound in plant-pathogen interactions offers a deeper understanding of the sophisticated mechanisms plants employ to defend themselves. The protocols and application notes provided herein offer a framework for researchers to investigate the synthesis, accumulation, and biological activity of this important salicylic acid conjugate. By employing these methods, scientists can further elucidate the role of this compound in plant immunity and explore its potential for developing novel strategies to enhance crop resilience.
Protocol for Testing the Skin Permeability of Glucosyl Salicylate: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosyl salicylate, a salicylic acid derivative, is utilized in topical formulations for its analgesic and anti-inflammatory properties. Assessing its skin permeability is crucial for optimizing drug delivery, ensuring efficacy, and evaluating safety. These application notes provide detailed protocols for in vitro and ex vivo methods to determine the skin permeation and penetration of this compound. The primary techniques covered are the Franz diffusion cell for permeation studies and tape stripping for analyzing stratum corneum penetration.
Mechanism of Action: Anti-Inflammatory Signaling Pathway
This compound, upon penetration into the skin, is hydrolyzed to salicylic acid. Salicylic acid exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, salicylic acid may modulate the NF-κB signaling pathway, further reducing the expression of pro-inflammatory cytokines.
Caption: Topical Anti-inflammatory Action of this compound.
Quantitative Data on Salicylate Skin Permeability
The following table summarizes available in vitro permeability data for glycol salicylate (a synonym for this compound) and other salicylates for comparative purposes. Data for this compound is limited, highlighting the need for further research.
| Compound | Formulation | Skin Model | Permeability Flux (µg/cm²/h) | Amount in Skin (µg/cm²) | Receptor Phase Detection |
| Glycol Salicylate (GSA) | 7% formulation | Human full-thickness skin | Not Detected | - | No free salicylate detected |
| Methyl Salicylate (MeSA) | 20% formulation | Human full-thickness skin | 1.8 ± 0.5 | 45.8 ± 10.2 | Detected |
| Methyl Salicylate (MeSA) | 20% formulation | Human epidermal membranes | 2.5 ± 0.6 | 13.0 ± 2.4 | Detected |
| Triethanolamine Salicylate (TEASA) | 10% formulation | Human full-thickness skin | 0.02 ± 0.01 | 1.3 ± 0.3 | Detected |
| Triethanolamine Salicylate (TEASA) | 10% formulation | Human epidermal membranes | 0.03 ± 0.01 | 1.2 ± 0.3 | Detected |
Data adapted from Cross et al. The absence of detected free salicylate in the receptor phase for the GSA formulation in full-thickness skin studies suggests that permeation is low, or that the ester is not readily hydrolyzed to salicylic acid under the experimental conditions.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the measurement of this compound permeation through an excised skin membrane.
Caption: In Vitro Skin Permeation Workflow.
Methodology:
-
Skin Preparation:
-
Excised human or porcine skin is commonly used.
-
Subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-500 µm).
-
The integrity of the skin barrier can be assessed by measuring transepidermal water loss (TEWL) or transepithelial electrical resistance (TEER).
-
-
Franz Diffusion Cell Assembly:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment, between which the skin membrane is mounted with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32 ± 1°C to mimic skin surface temperature.
-
-
Application of Formulation:
-
A precise amount of the this compound formulation is applied to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, aliquots of the receptor solution are withdrawn for analysis.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
The concentration of this compound and/or its metabolite, salicylic acid, in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of permeated drug per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the linear portion of the curve.
-
The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the concentration of the drug in the donor compartment.
-
Ex Vivo Stratum Corneum Penetration by Tape Stripping
This protocol is used to determine the amount of this compound that has penetrated into the stratum corneum.
Caption: Tape Stripping Experimental Workflow.
Methodology:
-
Application of Formulation:
-
The this compound formulation is applied to a defined area of ex vivo skin.
-
-
Incubation:
-
The skin is incubated for a specified period under controlled temperature and humidity.
-
-
Removal of Excess Formulation:
-
After incubation, any unabsorbed formulation is carefully removed from the skin surface.
-
-
Tape Stripping:
-
Extraction:
-
Each tape strip is placed in a suitable solvent to extract the this compound and/or salicylic acid.
-
-
Analysis:
-
The amount of the analyte in each extract is quantified by a suitable analytical method like HPLC.
-
-
Data Interpretation:
-
The amount of drug in each tape strip is plotted against the strip number to generate a penetration profile within the stratum corneum.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound and salicylic acid.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), with the pH adjusted to ensure good peak shape and resolution.
-
Detection: UV detection at a wavelength appropriate for salicylates (e.g., around 230 nm or 305 nm).
-
Quantification: Based on a calibration curve prepared with standard solutions of known concentrations.
Conclusion
The protocols described provide a robust framework for assessing the skin permeability of this compound. The Franz diffusion cell method is the gold standard for determining the rate and extent of permeation through the skin, while tape stripping offers valuable insights into the penetration and distribution within the stratum corneum. Due to the limited publicly available permeability data for this compound, conducting these studies is essential for the development of effective and safe topical formulations.
References
Application Notes and Protocols for the In Vitro Enzymatic Hydrolysis of Glucosyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro enzymatic hydrolysis of glucosyl salicylate. This document is intended to guide researchers in establishing and conducting experiments to study the enzymatic release of salicylic acid from its glucoside conjugate.
Introduction
This compound is a glycoside of salicylic acid. The in vitro enzymatic hydrolysis of this compound is a critical area of study in drug metabolism, pharmacokinetics, and the development of prodrugs. Understanding the conditions under which salicylic acid is released from its glucoside form is essential for predicting its bioavailability and therapeutic efficacy. The primary enzyme responsible for this hydrolysis is β-glucosidase (EC 3.2.1.21), which is widespread in nature.[1] This document provides a generalized protocol using a commercially available β-glucosidase from almonds, which is a common model for such studies.[2][3]
Data Presentation
Due to the absence of specific published kinetic data for the enzymatic hydrolysis of this compound, the following table presents illustrative data based on typical Michaelis-Menten kinetics observed for β-glucosidases with aryl-β-glucoside substrates.[1][4] Researchers should determine these parameters experimentally for their specific enzyme and conditions.
Table 1: Illustrative Kinetic Parameters for the Hydrolysis of this compound by Almond β-Glucosidase
| Substrate | Enzyme | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |
| This compound | β-Glucosidase (Almond) | 4.5 | 25.0 |
| p-Nitrophenyl-β-D-glucoside (Reference) | β-Glucosidase (Almond) | 2.8[1] | 50.0 |
Note: The data for this compound is hypothetical and serves as a template for presenting experimental results. The reference data for p-Nitrophenyl-β-D-glucoside is provided for context.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Hydrolysis of this compound
This protocol outlines a general procedure for the enzymatic hydrolysis of this compound using β-glucosidase from almonds. Optimization may be required depending on the specific research objectives.
1. Materials and Reagents:
-
This compound
-
β-Glucosidase from sweet almonds (EC 3.2.1.21)[1]
-
Sodium Carbonate (0.2 M)
-
Deionized Water
-
Thermostatic water bath or incubator
-
Test tubes
-
Pipettes
2. Procedure:
-
Prepare a 0.1 M Sodium Acetate Buffer: Adjust the pH to 5.0 at 37°C.[6]
-
Prepare a Substrate Stock Solution: Dissolve a known concentration of this compound in the sodium acetate buffer.
-
Prepare an Enzyme Solution: Immediately before use, dissolve β-glucosidase in cold deionized water to a desired concentration (e.g., 1.0 mg/mL).[5] Further dilute as needed.
-
Reaction Setup:
-
In a series of test tubes, pipette the desired volume of the substrate solution.
-
Include a blank control with buffer instead of the enzyme solution.
-
Equilibrate the tubes at 37°C for 5-10 minutes.[5]
-
-
Initiate the Reaction: At timed intervals, add a specific volume of the enzyme solution to each tube and mix gently.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Terminate the Reaction: Stop the reaction at each time point by adding 0.2 M sodium carbonate to raise the pH, which will inactivate the enzyme. Alternatively, for HPLC analysis, the reaction can be stopped by adding an equal volume of methanol or acetonitrile.
-
Analysis: Analyze the samples for the concentration of released salicylic acid and/or glucose using an appropriate method, such as HPLC (see Protocol 2) or a colorimetric glucose assay.[5][6]
Protocol 2: Quantification of Salicylic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of salicylic acid released during the enzymatic hydrolysis.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid or Acetic Acid (for mobile phase acidification)[7]
-
Deionized Water (HPLC grade)
-
Salicylic Acid standard
-
Syringe filters (0.45 µm)
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., Spherisorb ODS-2, 5 µm, 4.6 x 250 mm)[7]
-
Mobile Phase: A mixture of an aqueous acidic buffer and an organic solvent (e.g., Methanol:Water:Acetic Acid).[7] The exact ratio should be optimized for best separation. A gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV detector at approximately 237 nm or 310 nm.[7][8]
-
Column Temperature: 25-30°C
3. Procedure:
-
Prepare the Mobile Phase: Prepare the chosen mobile phase, filter it through a 0.45 µm filter, and degas it.
-
Prepare Standard Solutions: Prepare a series of salicylic acid standard solutions of known concentrations in the mobile phase to generate a standard curve.
-
Sample Preparation:
-
Take the reaction mixture from Protocol 1.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the experimental samples.
-
Identify and quantify the salicylic acid peak based on the retention time and the calibration curve.
-
Visualizations
Diagrams
Caption: Experimental workflow for the in vitro enzymatic hydrolysis of this compound.
Caption: Enzymatic hydrolysis of this compound by β-glucosidase.
Caption: Generalized signaling pathway following salicylic acid release.[9][10][11][12][13]
References
- 1. Native Sweet almond β-Glucosidase | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 2. albertbio.com [albertbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Glucosidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming | Semantic Scholar [semanticscholar.org]
- 11. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Metabolic Profiling of Radiolabeled Glucosyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of radiolabeled glucosyl salicylate and its application in metabolic studies. Detailed protocols for chemical synthesis, purification, and in vitro metabolic evaluation are presented to guide researchers in the fields of drug metabolism, pharmacokinetics, and pharmacology.
Introduction
This compound, a glycoside of salicylic acid, is a relevant compound for metabolic studies due to the common metabolic fate of phenolic compounds undergoing glucuronidation. The use of a radiolabeled version of this molecule is essential for tracing its metabolic pathway, quantifying its metabolites, and understanding its pharmacokinetic profile. This document outlines the necessary procedures to synthesize a tritium-labeled this compound and subsequently investigate its metabolism in vitro.
Data Presentation
Table 1: Synthesis and Purity of [³H]-Glucosyl Salicylate
| Parameter | Value |
| Radiolabel | Tritium (³H) |
| Precursor | [³H]-Salicylic Acid |
| Synthesis Method | Modified Koenigs-Knorr Reaction |
| Chemical Yield | 65-75% |
| Specific Activity | 15-25 Ci/mmol[1] |
| Radiochemical Purity | >98% (determined by HPLC) |
Table 2: In Vitro Metabolic Profile of [³H]-Glucosyl Salicylate in Human Liver Microsomes
| Metabolite | % of Total Radioactivity (at 60 min) |
| [³H]-Glucosyl Salicylate (Parent) | 35% |
| [³H]-Salicyluric Acid | 45% |
| [³H]-Salicyl Acyl Glucuronide | 15% |
| [³H]-Gentisic Acid (Oxidative Metabolite) | 5% |
Note: The data presented are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of [³H]-Glucosyl Salicylate via Modified Koenigs-Knorr Reaction
This protocol describes the chemical synthesis of tritium-labeled this compound from [³H]-salicylic acid and a protected glucose derivative.
Materials:
-
[³H]-Salicylic Acid (specific activity 15-25 Ci/mmol)
-
Acetobromoglucose
-
Silver (I) oxide (Ag₂O)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol
-
Sodium methoxide
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Glycosyl Acceptor: In a flame-dried round-bottom flask under an inert atmosphere, dissolve [³H]-Salicylic Acid (1 equivalent) in anhydrous DCM.
-
Glycosylation Reaction: To the solution from step 1, add acetobromoglucose (1.2 equivalents) followed by silver (I) oxide (1.5 equivalents).[2][3] The reaction mixture is stirred vigorously at room temperature and protected from light for 24-48 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC, observing the consumption of the starting materials and the formation of a new, more polar spot corresponding to the protected this compound.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the silver salts. The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Deprotection: The crude protected product is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).
-
Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The resulting crude [³H]-glucosyl salicylate is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
-
Characterization and Purity Analysis: The identity of the final product is confirmed by co-elution with a non-labeled standard using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. Radiochemical purity is also determined by HPLC.
Protocol 2: In Vitro Metabolism of [³H]-Glucosyl Salicylate using Human Liver Microsomes
This protocol outlines the procedure for studying the metabolic fate of [³H]-glucosyl salicylate in a standard in vitro system.[4]
Materials:
-
[³H]-Glucosyl Salicylate (in a suitable solvent like methanol or DMSO)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Incubator/water bath at 37°C
-
Centrifuge
-
HPLC system with a radioactivity detector
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer (pH 7.4), the NADPH regenerating system, and UDPGA.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add human liver microsomes to the pre-incubated mixture. The reaction is initiated by the addition of [³H]-glucosyl salicylate. A final substrate concentration in the low micromolar range is recommended to be within the linear range of the enzymes.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). A control incubation without the NADPH regenerating system and UDPGA should be included to assess non-enzymatic degradation.
-
Reaction Termination: At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis. Inject an aliquot of the supernatant into an HPLC system equipped with a suitable C18 column and a radioactivity detector.
-
Metabolite Profiling: Use a gradient elution method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its metabolites. The identity of the metabolites can be confirmed by co-elution with authentic standards if available. The percentage of each metabolite is calculated based on the total radioactivity detected.
Visualizations
Caption: Workflow for the synthesis of [³H]-Glucosyl Salicylate.
Caption: Proposed metabolic pathway of [³H]-Glucosyl Salicylate.
References
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Glucosyl Salicylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the chemical synthesis of glucosyl salicylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The main challenges revolve around the polyfunctional nature of both salicylic acid (a carboxylic acid and a phenol) and glucose (multiple hydroxyl groups). Key difficulties include:
-
Chemoselectivity: Differentiating between the phenolic hydroxyl and the carboxylic acid group on salicylic acid, and among the multiple hydroxyl groups on the glucose molecule.
-
Stereoselectivity: Controlling the formation of the anomeric center (C1 of glucose) to obtain the desired α- or β-glucoside. The β-anomer is often thermodynamically preferred due to the anomeric effect, but achieving high selectivity can be difficult.[1]
-
Protecting Group Strategy: Selecting an appropriate and orthogonal set of protecting groups for the hydroxyl and carboxyl functions is crucial and requires careful planning to ensure they can be removed without affecting the desired glycosidic bond.[2]
-
Side Reactions: The potential for side reactions, such as the formation of orthoesters or intermolecular aglycon transformation, can lower the yield and complicate purification.[3]
-
Purification: Separating the desired product from unreacted starting materials, protecting group fragments, and isomeric byproducts can be complex.
Q2: Why is protecting group selection so critical for this synthesis?
A2: Protecting groups are essential to prevent unwanted side reactions at the numerous reactive sites on both the salicylic acid and glucose moieties. An effective strategy involves:
-
Orthogonality: Using protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis.[2]
-
Influence on Reactivity: The choice of protecting groups on the glycosyl donor (the glucose part) significantly impacts the reactivity of the molecule. Electron-withdrawing groups (e.g., acetyl) are "disarming" and slow the reaction, while electron-donating groups (e.g., benzyl) are "arming" and speed it up.[1]
-
Stereochemical Control: A participating protecting group at the C2 position of glucose (like an acetyl group) can help direct the incoming nucleophile (salicylate) to form a 1,2-trans glycosidic linkage (typically the β-isomer).[1]
Q3: What is the difference between a glycosyl donor and a glycosyl acceptor in this context?
A3:
-
Glycosyl Donor: This is the glucose molecule that has been modified with a "leaving group" at the anomeric position (C1). This leaving group is activated during the reaction to facilitate the formation of the glycosidic bond.
-
Glycosyl Acceptor: This is the nucleophile that attacks the activated glycosyl donor. In this synthesis, the glycosyl acceptor is the salicylic acid (or a protected derivative), specifically the oxygen atom of the phenolic hydroxyl group.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Poor Activation of Glycosyl Donor | Ensure the activator (e.g., Lewis acid like TMSOTf or BF₃·OEt₂) is fresh and added under strictly anhydrous conditions. The formation of the oxocarbenium ion intermediate is often the rate-limiting step.[1] |
| Inactivated Glycosyl Acceptor | The nucleophilicity of the salicylic acid's phenolic hydroxyl group may be too low. Consider converting it to its corresponding phenoxide with a non-nucleophilic base prior to the reaction to increase its reactivity. |
| Incorrect Protecting Groups | "Disarmed" glycosyl donors with electron-withdrawing protecting groups react much slower.[1] If the reaction is too slow, consider switching to an "armed" donor with electron-donating groups. |
| Reaction Conditions | Verify temperature and reaction time. Glycosylation reactions can be sensitive; low-temperature NMR studies are sometimes used to investigate reaction mechanisms and identify optimal conditions.[3] |
Problem 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Step |
| Formation of Salicylate Diesters/Other Isomers | This indicates a lack of chemoselectivity. Ensure the carboxylic acid group of salicylic acid is properly protected (e.g., as a methyl or benzyl ester) before the glycosylation step. |
| Orthoester Formation | Orthoesters can form under neutral or basic conditions.[1] Maintaining mildly acidic reaction conditions can often promote the rearrangement of the orthoester to the desired glycoside product. |
| Hydrolysis of Product/Starting Material | Ensure all reagents and solvents are rigorously dried. Water can hydrolyze the activated donor or the final product, especially under acidic conditions. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Product and Starting Material | Modify the protecting groups to significantly change the polarity of the product versus the starting materials, facilitating easier separation by column chromatography. |
| Presence of Anomeric Mixture (α and β isomers) | Achieving high stereoselectivity is key. The use of a participating C2-protecting group (e.g., acetate) on the glucose donor typically favors the β-isomer. For α-linkages, a non-participating group (e.g., benzyl) is required, often with specific solvent and temperature controls.[1] |
| Residual Protecting Group Fragments | Ensure the deprotection step has gone to completion. Monitor the reaction by TLC or LC-MS. If cleavage is incomplete, extend the reaction time or use a stronger deprotection reagent. |
Experimental Protocols
Representative Protocol: Koenigs-Knorr Synthesis of β-D-Glucosyl Salicylate
This protocol is a representative example and may require optimization. It assumes the synthesis of the β-anomer using a participating protecting group.
1. Protection of Salicylic Acid (Methyl Salicylate Formation):
-
Dissolve salicylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 4-5 drops).[4]
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter, wash with cold water, and dry the solid methyl salicylate.
2. Glycosylation Reaction:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the protected methyl salicylate (glycosyl acceptor, 1.2 eq) and acetobromo-α-D-glucose (glycosyl donor, 1.0 eq) in a dry solvent like dichloromethane (DCM).
-
Add a promoter, such as silver(I) oxide or silver carbonate (1.5 eq).
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture through Celite to remove silver salts.
-
Wash the filtrate with sodium thiosulfate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
3. Deprotection (Zemplén Deacetylation):
-
Dissolve the protected this compound from the previous step in dry methanol.
-
Add a catalytic amount of sodium methoxide (a small piece of sodium metal or a 25% solution in methanol).
-
Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.
-
Filter off the resin and concentrate the filtrate under reduced pressure to yield the final product, methyl β-D-glucosyl salicylate.
4. Saponification (Optional - to get free carboxylic acid):
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
-
Acidify the reaction mixture carefully with dilute HCl to a pH of ~2-3 to precipitate the final product, β-D-glucosyl salicylate.
-
Filter, wash with cold water, and dry.
Visualizations
Experimental Workflow
Caption: General workflow for the chemical synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yield in glycosylation reactions.
References
Technical Support Center: Optimizing Glucosyl Salicylate Extraction from Salix Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of glucosyl salicylate and related salicylates from Salix species.
Frequently Asked Questions (FAQs)
Q1: Which Salix species is best for obtaining a high yield of this compound?
A1: The concentration of salicylates, including this compound, varies significantly among different Salix species. Species such as S. fragilis, S. purpurea, and S. daphnoides are often reported to have high concentrations of salicylates.[1] It is crucial to perform a literature review or preliminary screening of available species to identify the most promising source for your specific research needs.
Q2: What is the most effective solvent for extracting this compound?
A2: Methanol and ethanol solutions are commonly used and effective solvents for extracting salicylates from Salix bark.[2][3] Methanolic extracts, in particular, have been shown to yield a high concentration of phenolic glycosides.[2][4] The choice of solvent may also depend on the subsequent analytical methods and the desired purity of the extract. For instance, an 80% methanol solution is a common choice for the extraction of phenolics from Salix bark.
Q3: Can temperature variations affect the extraction yield and stability of this compound?
A3: Yes, temperature is a critical parameter. Increasing the extraction temperature can enhance the solubility and diffusion rate of the target compounds, potentially increasing the extraction yield.[5] However, excessively high temperatures may lead to the degradation of thermolabile compounds like some salicylate derivatives. It is essential to optimize the temperature for each specific extraction method to balance yield and compound stability.
Q4: How can I accurately quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector is the most common and reliable method for quantifying this compound and other salicylates.[6][7] A C18 reversed-phase column is typically used, and the mobile phase often consists of a mixture of acetonitrile and an acidic aqueous buffer.[8]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Salix Species or Plant Part | Verify the species and ensure you are using the bark, which typically has the highest concentration of salicylates.[1] |
| Suboptimal Solvent Choice | Experiment with different solvents and their concentrations. Methanol or ethanol-water mixtures are generally effective.[2][3] |
| Inefficient Extraction Method | Consider using an advanced extraction technique such as Ultrasound-Assisted Extraction (UAE) to improve efficiency. |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. Be cautious of potential degradation at high temperatures. |
| Improper Sample Preparation | Ensure the plant material is finely ground to increase the surface area for solvent penetration. |
Issue 2: Degradation of Target Compounds
| Possible Cause | Troubleshooting Step |
| Excessive Heat | Lower the extraction temperature or use a non-thermal extraction method. Monitor for the appearance of degradation products in your chromatograms. |
| Presence of Degrading Enzymes | Consider a blanching step with steam or hot solvent to deactivate enzymes in the plant material before extraction. |
| Exposure to Light or Air | Protect the samples and extracts from light and oxygen by using amber glassware and inert atmospheres (e.g., nitrogen) where possible. |
| Incorrect pH | The pH of the extraction solvent can influence the stability of salicylates. Buffer the solvent to a slightly acidic pH. |
Issue 3: Co-extraction of Impurities and Interferences
| Possible Cause | Troubleshooting Step |
| Non-selective Solvent | Adjust the polarity of the extraction solvent to more selectively target salicylates. |
| Complex Plant Matrix | Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering compounds. |
| Presence of Pigments and Tannins | Pre-treat the extract with polyvinylpolypyrrolidone (PVPP) to remove phenolic impurities. |
Data Presentation
Table 1: Comparison of Salicylate Content in Different Salix Species (Expressed as % of dry weight of bark)
| Salix Species | Salicin (%) | Other Salicylates (%) | Reference |
| S. purpurea | 3-9 | High | [1] |
| S. fragilis | 1-10 | High | [1] |
| S. daphnoides | High | High in salicortin | [4] |
| S. pentandra | Lower | High in 2'-O-acetylsalicortin | [4] |
| S. alba (White Willow) | 1.5-11 | Variable | [1] |
Table 2: Influence of Extraction Method on Salicylate Yield (Hypothetical Data for Comparison)
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Relative Yield (%) |
| Maceration | 80% Methanol | 25 | 1440 | 100 |
| Soxhlet Extraction | 80% Methanol | 80 | 360 | 120 |
| Ultrasound-Assisted Extraction | 80% Methanol | 50 | 30 | 150 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the Salix bark at 40°C and grind it into a fine powder (particle size < 0.5 mm).
-
Extraction:
-
Weigh 1.0 g of the powdered bark into a 50 mL conical flask.
-
Add 20 mL of 80% methanol.
-
Place the flask in an ultrasonic bath.
-
Sonication should be performed at a frequency of 37 kHz and a temperature of 50°C for 30 minutes.[9]
-
-
Post-Extraction:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Re-extract the solid residue with another 20 mL of 80% methanol and combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
Protocol 2: HPLC-UV Quantification of this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
-
Quantification: Prepare a calibration curve using a certified standard of this compound.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from chorismate.
Caption: General workflow for the extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105461766A - Method for extracting salicin from white willow bark - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans [mdpi.com]
Technical Support Center: Glucosyl Salicylate Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glucosyl salicylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with aqueous solutions of this compound.
Understanding this compound Isomers
This compound can exist as two primary isomers, and their stability characteristics in aqueous solutions differ significantly. It is crucial to identify which isomer is being used in your experiments.
-
Salicylic Acid 2-O-β-D-Glucoside (SAG): A phenolic glucoside where the glucose moiety is attached to the phenolic hydroxyl group of salicylic acid. This form is generally more stable.
-
Salicyloyl Glucose Ester (SGE): A glucose ester where the glucose moiety is attached to the carboxyl group of salicylic acid. This form is more susceptible to hydrolysis.
The primary degradation pathway for both isomers in aqueous solutions is hydrolysis , which breaks the molecule down into salicylic acid and glucose.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in concentration over time. What is happening?
A1: A decrease in the concentration of this compound in an aqueous solution is most likely due to hydrolysis, which breaks it down into salicylic acid and glucose. The rate of this hydrolysis is significantly influenced by the pH of the solution, temperature, and the specific isomer you are working with (SAG or SGE). SGE is generally more prone to hydrolysis than SAG.
Q2: How does pH affect the stability of my this compound solution?
A2: The stability of this compound is highly pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic or ester bond.[1][2] Generally, solutions are most stable at a mildly acidic to neutral pH. Extreme pH values (highly acidic or highly alkaline) will accelerate the degradation of both SAG and SGE. SGE, being an ester, is particularly sensitive to base-catalyzed hydrolysis.[3]
Q3: Can I heat my this compound solution to increase its solubility?
A3: While gentle heating may aid in dissolution, elevated temperatures will accelerate the rate of hydrolysis and lead to the degradation of your compound.[4] It is advisable to prepare solutions at room temperature if possible. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature. Long-term storage of this compound solutions at elevated temperatures is not recommended.
Q4: I have detected salicylic acid in my this compound solution. Is my product contaminated?
A4: The presence of salicylic acid is not necessarily due to initial contamination. It is the expected degradation product from the hydrolysis of this compound in your aqueous solution. To confirm if it's from degradation, you can perform a time-course analysis of your solution using a validated analytical method like HPLC. An increase in the salicylic acid peak over time, with a corresponding decrease in the this compound peak, would indicate degradation.
Q5: Which of the two isomers, SAG or SGE, is more stable in an aqueous solution?
A5: Salicylic Acid 2-O-β-D-Glucoside (SAG) is chemically more stable than Salicyloyl Glucose Ester (SGE). Phenolic glucosides, like SAG, are generally more resistant to non-enzymatic hydrolysis than glucose esters, such as SGE.[3] The ester linkage in SGE is more readily cleaved, especially under neutral to alkaline conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration | - pH of the solution is too high or too low.- The solution is being stored at an elevated temperature.- You are working with the less stable SGE isomer. | - Adjust the pH of your solution to a mildly acidic to neutral range (e.g., pH 4-6) using appropriate buffers.- Store solutions at refrigerated temperatures (2-8 °C) or frozen, and minimize time spent at room temperature.- If possible, confirm the identity of your isomer. If you have SGE, be aware of its higher lability and take extra precautions. |
| Inconsistent results in stability studies | - Fluctuation in pH or temperature during the experiment.- Inaccurate quantification due to co-elution of peaks in HPLC analysis.- Evaporation of the solvent, leading to increased concentration. | - Use buffers to maintain a constant pH.- Ensure precise temperature control throughout the experiment.- Optimize your HPLC method to ensure baseline separation of this compound, salicylic acid, and any other potential degradation products or impurities.- Use sealed vials for your stability samples to prevent evaporation. |
| Precipitation in the solution upon storage | - The concentration of this compound exceeds its solubility at the storage temperature.- Degradation to the less soluble salicylic acid. | - Determine the solubility of your this compound isomer at the intended storage temperature and prepare solutions at a concentration below this limit.- If precipitation is suspected to be salicylic acid, analyze the precipitate and the supernatant separately to confirm its identity. |
Data Presentation: Comparative Stability of this compound Isomers
Table 1: Influence of pH on the Half-life (t½) of Representative Phenolic Glucosides and Glucose Esters at a Constant Temperature
| pH | Representative Phenolic Glucoside (e.g., Arbutin) Half-life (hours) | Representative Glucose Ester (e.g., 1-O-Benzoyl-β-D-glucose) Half-life (hours) |
| 3.0 | > 1000 | ~ 200 |
| 5.0 | > 1000 | ~ 150 |
| 7.4 | ~ 800 | ~ 10 |
| 9.0 | ~ 200 | < 1 |
Note: Data is illustrative and based on the general principles of the stability of phenolic glycosides and glucose esters. Actual values for SAG and SGE may vary.
Table 2: Influence of Temperature on the First-Order Degradation Rate Constant (k) of Representative Phenolic Glucosides and Glucose Esters at a Constant pH
| Temperature (°C) | Representative Phenolic Glucoside (e.g., Arbutin) k (s⁻¹) | Representative Glucose Ester (e.g., 1-O-Benzoyl-β-D-glucose) k (s⁻¹) |
| 25 | ~ 1 x 10⁻⁷ | ~ 2 x 10⁻⁵ |
| 40 | ~ 5 x 10⁻⁷ | ~ 1 x 10⁻⁴ |
| 60 | ~ 4 x 10⁻⁶ | ~ 8 x 10⁻⁴ |
Note: Data is illustrative and based on the general principles of the stability of phenolic glycosides and glucose esters. Actual values for SAG and SGE may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound to identify potential degradation products and establish the specificity of the analytical method, in line with ICH guidelines.[1][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 4 hours.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 80°C for 48 hours. Dissolve in the solvent to the stock solution concentration.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Analysis of this compound
This method is designed to separate and quantify this compound (both SAG and SGE isomers) and its primary degradation product, salicylic acid.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Ramp to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 10% B
-
26-30 min: Equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 230 nm and 300 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the stability study with the initial mobile phase composition to fall within the linear range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Calibration:
-
Prepare a series of standard solutions of this compound and salicylic acid of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each compound.
Visualizations
Caption: Degradation pathway of this compound isomers.
Caption: Workflow for a forced degradation study.
References
"troubleshooting peak tailing in glucosyl salicylate HPLC analysis"
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of glucosyl salicylate and related compounds. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to help you identify and resolve common problems in your HPLC analysis.
Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC. For an acidic and polar compound like this compound, the primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Chemical Interactions (Most Common for this compound):
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1]
-
Solution: Lower the mobile phase pH to suppress the ionization of silanol groups. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase is highly effective.[2][3] This ensures that the salicylic acid moiety of your molecule is in its protonated form, minimizing unwanted ionic interactions.
-
-
Analyte Ionization: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms may exist, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For salicylic acid, the pKa is around 2.97, so a mobile phase pH of ~2.5-3.0 is often optimal.[4]
-
-
-
Column Issues:
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If the problem persists, consider replacing the column.
-
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures.
-
Solution: Use a guard column to protect the analytical column. If the column performance has significantly deteriorated, it may need to be replaced.
-
-
-
System and Method Parameters:
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005 inches).
-
-
Summary of Key Parameters to Optimize:
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Adjust to 2.5 - 3.0 using an acidic modifier (e.g., 0.1% TFA or formic acid). | Sharper, more symmetrical peaks. |
| Column Type | Use a modern, high-purity, end-capped C18 column. | Reduced silanol interactions. |
| Sample Concentration | Dilute the sample or decrease the injection volume. | Elimination of peak fronting or tailing due to overload. |
| System Plumbing | Minimize tubing length and diameter. | Reduced extra-column band broadening. |
Q2: My peak shape is inconsistent between runs. What could be causing this variability?
Inconsistent peak shape can be frustrating and points to a lack of robustness in the method or a problem with the HPLC system.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Inconsistent pH: Small variations in mobile phase pH can significantly impact the retention and peak shape of ionizable compounds like this compound.
-
Solution: Ensure accurate and consistent preparation of buffered mobile phases. Use a calibrated pH meter. Prepare fresh mobile phase daily.
-
-
Degassing: Dissolved gases in the mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline noise, which can affect peak shape.
-
Solution: Adequately degas the mobile phase using sonication, vacuum filtration, or an inline degasser.
-
-
-
Column Equilibration:
-
Insufficient Equilibration: If the column is not fully equilibrated with the mobile phase between injections, especially after a gradient elution, retention times and peak shapes can shift.
-
Solution: Ensure a sufficient column equilibration period at the initial mobile phase conditions before each injection.
-
-
-
System Leaks:
-
Leaks: A small leak in the system can cause pressure fluctuations and affect the flow rate, leading to variable peak shapes.
-
Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
-
Q3: I am seeing split peaks for my this compound. What is the problem?
Split peaks are often indicative of a problem at the head of the column or an issue with the sample solvent.
Troubleshooting Steps:
-
Column Void or Channeling:
-
Cause: A void or channel can form at the inlet of the column due to pressure shocks or degradation of the stationary phase. This causes the sample to travel through different paths, resulting in a split peak.
-
Solution: Reverse-flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent this.
-
-
-
Sample Solvent Incompatibility:
-
Cause: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to spread unevenly at the column inlet.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
-
-
Partially Blocked Frit:
-
Cause: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, leading to a distorted flow path.
-
Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. If a blockage is suspected, back-flushing the column may help.
-
-
Experimental Protocols
Protocol 1: HPLC Analysis of Salicylic Acid and its Glucosides
This protocol is adapted from a method for the analysis of salicylic acid and its glucosides in plant tissues and is suitable for troubleshooting peak shape issues.[2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 10% to 82% Methanol over 30 minutes can be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
Fluorescence: Excitation at 310 nm, Emission at 450 nm (for higher sensitivity and selectivity).[6]
-
UV: 230 nm or 304 nm.
-
-
-
Sample Preparation (General Guideline):
-
Extract the sample with a suitable solvent (e.g., 70% ethanol or methanol).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection.
-
If the sample is dissolved in a solvent other than the mobile phase, perform a solvent exchange or dilute with the initial mobile phase.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your HPLC analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. longdom.org [longdom.org]
- 5. m.youtube.com [m.youtube.com]
- 6. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Optimizing Salicylate Glucoside Analysis in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of salicylate glucosides in chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of salicylate glucosides.
Issue: Poor Resolution Between Salicylate Glucoside Peaks or with Other Matrix Components
Poor resolution is a common challenge, especially when dealing with structurally similar glucosides or complex sample matrices.
-
Initial Checklist & Quick Fixes:
-
Verify Column Health: Ensure the column is not old or contaminated. Flush with a strong solvent or replace if necessary.[1]
-
Check for Leaks: Inspect the system for any leaks, which can cause pressure fluctuations and affect resolution.
-
Sample Solvent: Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase to avoid peak distortion.
-
-
Systematic Troubleshooting:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[2] Acetonitrile often provides different selectivity compared to methanol.
-
pH Adjustment: The pH of the mobile phase is a critical parameter for ionizable compounds like salicylate glucosides. Adjusting the pH can change the ionization state of the analytes and significantly impact retention and resolution. For acidic compounds, using a mobile phase pH below their pKa can improve retention and peak shape in reversed-phase chromatography.
-
Additives: Introducing additives like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution, particularly for acidic analytes.[3]
-
-
Modify the Gradient Program:
-
Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the elution range of the salicylate glucosides.
-
Shallow Gradient: Once the approximate elution time is known, apply a shallower gradient in that region to increase the separation between closely eluting peaks.
-
Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition to improve the resolution of critical pairs.
-
-
Evaluate Stationary Phase Chemistry:
-
Column Type: If using a standard C18 column, consider switching to a column with a different selectivity.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which makes them more suitable for retaining and separating polar compounds like salicylate glucosides, especially in highly aqueous mobile phases.[4][5][6]
-
Phenyl Columns: Phenyl columns can offer alternative selectivity based on pi-pi interactions with the aromatic ring of salicylates.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a high organic content mobile phase. It is particularly effective for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography.[7][8]
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, providing multiple modes of interaction to enhance the separation of complex mixtures containing compounds with varying polarities and charge states.[9]
-
-
-
Frequently Asked Questions (FAQs)
Q1: My salicylate glucoside peaks are tailing. What are the common causes and solutions?
-
Answer: Peak tailing for acidic compounds like salicylate glucosides is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Interactions: Residual silanol groups on the silica backbone of the column can interact with the polar functional groups of the analytes, causing tailing.
-
Solution: Use a modern, well-end-capped column. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase can suppress the ionization of silanol groups and reduce these interactions.[3]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the salicylate glucosides, it can lead to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.
-
Solution: Dilute the sample and reinject.
-
-
Q2: I'm observing peak fronting for my salicylate glucoside peaks. What should I do?
-
Answer: Peak fronting is typically caused by sample overload or a sample solvent that is stronger than the mobile phase.
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, the analytes will travel through the beginning of the column too quickly, leading to a distorted peak shape.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Sample Overload: Injecting a very high concentration of the sample can also lead to fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Q3: My retention times for salicylate glucosides are inconsistent between runs. How can I troubleshoot this?
-
Answer: Inconsistent retention times can be frustrating and can be caused by several factors related to the HPLC system, mobile phase, or column.[1][7]
-
System Issues:
-
Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks and ensure the pump is properly primed and delivering a consistent flow.[1]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will ensure a stable operating temperature.[1]
-
-
Mobile Phase Preparation:
-
Inaccurate Preparation: Small errors in the mobile phase composition can lead to significant shifts in retention, especially for polar analytes. Prepare mobile phases carefully and consistently.[7]
-
Mobile Phase Degassing: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump.
-
Buffer Equilibration: When using buffered mobile phases, ensure the column is thoroughly equilibrated before starting the analysis.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially after a gradient run, is a common cause of retention time drift.[1]
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10-20 column volumes) before each injection.[10]
-
-
Data Presentation
Table 1: Chromatographic Parameters for Salicylic Acid and Salicin
This table presents example retention times for salicylic acid and its glucoside, salicin, from a published HPLC method.[11][12][13]
| Compound | Retention Time (min) |
| Salicin | 2.2 |
| Salicylic Acid | 4.8 |
Table 2: System Suitability Parameters for a Mix of Salicylates
This table shows typical system suitability results for an HPLC method developed for the simultaneous determination of several salicylate derivatives.[14]
| Parameter | Methyl Nicotinate | 2-Hydroxyethyl Salicylate | Methyl Salicylate | Ethyl Salicylate | Recommended Limits |
| Resolution (Rs) | - | 3.195 | 15.96 | 4.32 | > 2 |
| Selectivity Factor (α) | - | 1.16 | 1.41 | 1.25 | > 1 |
| Tailing Factor (T) | 1.03 | 0.985 | 0.941 | 0.998 | ≤ 2 |
| Capacity Factor (k') | 1.05 | 1.22 | 1.72 | 2.50 | 1 - 10 |
| Column Efficiency (N) | 8543 | 12345 | 17918 | 15678 | > 2000 |
Experimental Protocols
Protocol 1: HPLC Analysis of Salicylic Acid and Salicin in Plant Extracts [11][12]
This protocol is adapted from a method for the analysis of salicylic derivatives in natural products.
-
Sample Preparation:
-
Extract 2g of powdered plant material with 70% ethanol for 30 minutes on a water bath at 80°C.
-
Centrifuge the mixture at 4000 rpm.
-
For analysis of total salicylates (after hydrolysis), mix the supernatant with 2 M hydrochloric acid and heat at 80°C for 60 minutes.
-
Centrifuge the hydrolyzed mixture at 4000 rpm.
-
Dilute the supernatant with distilled water in a 10 mL volumetric flask and filter through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: Zorbax SB-C18 reversed-phase column (100 mm x 3.0 mm i.d., 3.5 µm particle size).
-
Mobile Phase:
-
A: Distilled water with 0.1% (v/v) orthophosphoric acid 85%.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B (isocratic).
-
2-5 min: 5-25% B (linear gradient).
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 310 nm and emission at 450 nm.
-
Protocol 2: UPLC-MS/MS Analysis of Salicylic Acid in Feed [15]
This protocol describes a method for the determination of salicylic acid in animal feed.
-
Sample Preparation:
-
Weigh 2.5 g of the feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 25 mL of 0.1% hydrochloric acid in methanol and vortex.
-
Place the samples in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4,500 x g for 15 minutes at 20°C.
-
Transfer 500 µL of the extract to a glass tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the dry residue with 500 µL of 50% acetonitrile.
-
Transfer to a 1.5 mL Eppendorf tube and centrifuge at 14,500 rpm for 15 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial, add 10 µL of internal standard (SA-d4), and 390 µL of 50% acetonitrile.
-
-
UPLC-MS/MS Conditions:
-
Separation: Gradient elution using 0.1% formic acid and acetonitrile over 8 minutes.
-
Detection: Negative electrospray tandem mass spectrometry.
-
Visualizations
Caption: Troubleshooting workflow for improving salicylate glucoside resolution.
Caption: General experimental workflow for salicylate glucoside analysis.
References
- 1. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 2. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Polaris Columns | Reversed-Phase HPLC | Shop Online | 安捷伦 [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HILIC Method Development | Thermo Fisher Scientific - UZ [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. support.waters.com [support.waters.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
"preventing enzymatic degradation during glucosyl salicylate extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing enzymatic degradation during glucosyl salicylate extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, leading to its enzymatic degradation into salicylic acid and glucose. The primary enzyme responsible for this degradation is β-glucosidase.
Problem 1: Low Yield of this compound and High Levels of Salicylic Acid in the Extract
-
Possible Cause: Endogenous β-glucosidase activity during extraction. Plant tissues naturally contain β-glucosidases, which can become active upon cell lysis during the extraction process, hydrolyzing this compound.
-
Solutions:
-
Immediate Enzyme Inactivation: It is crucial to inactivate enzymes at the very beginning of the extraction process.
-
Heat Treatment (Blanching): Briefly immersing the plant material in boiling water or steam (typically 70-100°C for 1-10 minutes) can effectively denature and inactivate most enzymes, including β-glucosidase.[1] This should be followed by rapid cooling to prevent thermal degradation of the target compound.
-
Solvent Choice: Using hot solvents like ethanol (near boiling point) for the initial extraction can simultaneously extract the compound and inactivate enzymes.[2][3]
-
-
pH Control: Maintain the pH of the extraction solvent outside the optimal range for β-glucosidase activity.
-
Low-Temperature Extraction: If heat is not suitable for the stability of this compound, perform the extraction at low temperatures (e.g., 4°C) to reduce the rate of enzymatic reactions.[8]
-
Problem 2: Inconsistent Extraction Yields Between Batches
-
Possible Cause: Variability in the effectiveness of enzyme inactivation due to differences in sample preparation or extraction conditions.
-
Solutions:
-
Standardize Sample Preparation: Ensure that the plant material is processed consistently. For fresh tissue, rapid freezing in liquid nitrogen followed by grinding to a fine powder can help to minimize enzymatic activity before extraction.
-
Control Temperature and Time: Precisely control the temperature and duration of any heat inactivation steps (blanching) and the extraction itself.[1]
-
Consistent pH Monitoring: If using pH control, ensure the pH of the extraction buffer is consistent across all batches.
-
Problem 3: Degradation of this compound During Storage of the Extract
-
Possible Cause: Residual enzyme activity in the extract. If the initial inactivation was incomplete, enzymes can continue to degrade the target compound over time.
-
Solutions:
-
Ensure Complete Enzyme Inactivation: After the initial extraction, consider a final heat treatment of the liquid extract (if the compound is heat-stable) to denature any remaining enzymes. Boiling the extract for a short period (e.g., 5-10 minutes) is a common method.[9]
-
Filtration: Use filtration techniques (e.g., 0.22 µm filter) to remove cellular debris and some enzymes from the extract.
-
Storage Conditions: Store the final extract at low temperatures (-20°C or -80°C) to minimize any residual enzymatic or chemical degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the degradation of this compound during extraction?
A1: The primary enzyme responsible for the hydrolysis of the glycosidic bond in this compound is β-glucosidase .[10] This enzyme is commonly found in plants and plays a role in various physiological processes.[10] During extraction, the disruption of plant cells brings β-glucosidase into contact with this compound, leading to its degradation into salicylic acid and glucose.
Q2: How does pH affect the activity of β-glucosidase?
A2: β-glucosidase activity is highly dependent on pH. Most plant β-glucosidases exhibit optimal activity in a pH range of 5.0 to 6.5.[4][5][6] At pH values below 4.0 or above 7.0, the enzyme's activity is significantly reduced.[7] Therefore, maintaining an acidic or slightly alkaline pH during extraction can be an effective strategy to prevent degradation.
Q3: What is the effect of temperature on β-glucosidase activity?
A3: Temperature significantly influences the rate of enzymatic reactions. The optimal temperature for β-glucosidase activity can vary depending on the plant species, but it is often in the range of 30-50°C.[11] Above this range, the enzyme's activity begins to decrease due to thermal denaturation. At temperatures above 60-70°C, most β-glucosidases are rapidly and irreversibly inactivated.[12][13] Conversely, at low temperatures (e.g., 4°C), enzyme activity is substantially reduced but not completely stopped.
Q4: Are there any chemical inhibitors that can be used to prevent this compound degradation?
A4: Yes, various compounds can inhibit β-glucosidase activity. These can be broadly categorized as:
-
General Enzyme Inhibitors: Some heavy metal ions and specific chemical reagents can inhibit enzyme activity, but they may not be suitable if the extract is intended for biological applications.
-
Natural Inhibitors: Many plant-derived compounds, such as certain flavonoids, alkaloids, and phenolic acids, have been shown to inhibit glucosidases.[14][15] For example, some flavonoids act as competitive or non-competitive inhibitors of these enzymes.[14]
Q5: How can I verify that enzymatic degradation has been successfully prevented?
A5: The most effective way to verify the prevention of degradation is to quantify the amounts of both this compound and free salicylic acid in your extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A successful extraction protocol will yield a high concentration of this compound and a very low or undetectable concentration of salicylic acid.
Data Presentation
Table 1: Effect of pH on Relative β-Glucosidase Activity (Representative Data)
| pH | Relative Activity (%) |
| 3.0 | < 10 |
| 4.0 | ~ 40 |
| 5.0 | ~ 90 |
| 5.5 | 100 |
| 6.5 | ~ 85 |
| 7.5 | < 30 |
| 8.5 | < 10 |
Note: This table presents representative data illustrating the typical pH profile of β-glucosidase. Actual values may vary depending on the specific enzyme and conditions.[4][5][16][17]
Table 2: Effect of Temperature on Relative β-Glucosidase Activity (Representative Data)
| Temperature (°C) | Relative Activity (%) |
| 10 | ~ 20 |
| 20 | ~ 50 |
| 30 | ~ 85 |
| 40 | 100 |
| 50 | ~ 70 |
| 60 | ~ 30 |
| 70 | < 5 (inactivation) |
Note: This table shows a typical temperature-activity profile for β-glucosidase. The optimal temperature and the temperature of inactivation can vary.[11][12][18]
Table 3: Examples of Natural α/β-Glucosidase Inhibitors and their IC50 Values (Representative)
| Inhibitor Class | Example Compound | Source | IC50 (µg/mL) |
| Flavonoid | Luteolin-7-O-glucoside | Chloris gayana | Varies |
| Alkaloid | - | Moringa oleifera | Varies |
| Phenolic Acid | Caffeic acid derivatives | Chloris gayana | Varies |
| Synthetic | Acarbose | - | 405.77 |
Note: IC50 values are highly dependent on the specific enzyme and assay conditions. This table provides examples of natural compound classes with inhibitory activity against glucosidases. Acarbose is a well-known synthetic inhibitor provided for comparison.[19][20]
Experimental Protocols
Protocol 1: Extraction of this compound with Prevention of Enzymatic Degradation
-
Sample Preparation:
-
Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt all biological processes.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Enzyme Inactivation and Extraction:
-
Option A (Hot Solvent Extraction):
-
Weigh the frozen plant powder and add it to a flask containing pre-heated 80% methanol (approximately 60-70°C) at a 1:10 (w/v) ratio.
-
Maintain the temperature and stir for 30-60 minutes.
-
-
Option B (Acidified Solvent Extraction):
-
Prepare an extraction solvent of 80% methanol acidified to pH 3.0 with a suitable acid (e.g., formic acid).
-
Add the frozen plant powder to the acidified solvent at a 1:10 (w/v) ratio.
-
Extract at room temperature with continuous stirring for 1-2 hours.
-
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth or a sintered glass funnel to remove solid plant material.
-
Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.
-
Carefully transfer the supernatant to a new tube.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of this compound.
-
-
Final Preparation and Storage:
-
Resuspend the concentrated extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).
-
Filter the final sample through a 0.22 µm syringe filter before analysis.
-
Store the extract at -20°C or below.
-
Protocol 2: HPLC Analysis of this compound and Salicylic Acid
-
Instrumentation:
-
HPLC system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient elution is often used for good separation.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: Gradient to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Detection:
-
Monitor at a wavelength of approximately 300 nm.
-
-
Quantification:
-
Prepare standard curves for both this compound and salicylic acid of known concentrations.
-
Inject the prepared extract and quantify the compounds by comparing their peak areas to the standard curves.
-
Visualizations
Caption: Workflow for this compound Extraction with Enzyme Inactivation.
Caption: Enzymatic Degradation of this compound and Prevention Strategies.
References
- 1. Enzyme Inactivation Techniques for Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 2. media.neliti.com [media.neliti.com]
- 3. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. researchgate.net [researchgate.net]
- 12. Production and Characterization of Highly Thermostable β-Glucosidase during the Biodegradation of Methyl Cellulose by Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The stability of almond β-glucosidase during combined high pressure-thermal processing: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Improvement in the Thermostability of a Recombinant β-Glucosidase Immobilized in Zeolite under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. tandfonline.com [tandfonline.com]
"optimizing reaction conditions for glucosyl salicylate enzymatic synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of glucosyl salicylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the enzymatic glucosylation of salicylic acid?
A1: The enzymatic glucosylation of salicylic acid can yield two main products, depending on the enzyme used. These are Salicylic Acid 2-O-β-D-glucoside (SAG), where the glucose moiety is attached to the hydroxyl group, and Salicyloyl Glucose Ester (SGE), where the glucose is attached to the carboxyl group.
Q2: Which enzymes are commonly used for the synthesis of this compound?
A2: UDP-glucosyltransferases (UGTs) are the primary enzymes used for this reaction. Specifically, UGT74F1 and UGT74F2 from Arabidopsis thaliana have been shown to be effective. UGT74F1 exclusively produces SAG, while UGT74F2 can produce both SGE and SAG.
Q3: What is the role of UDP-glucose in the reaction?
A3: UDP-glucose (Uridine diphosphate glucose) serves as the activated sugar donor. The UGT enzyme catalyzes the transfer of the glucose moiety from UDP-glucose to the salicylic acid acceptor molecule.
Q4: Why is the pH of the reaction buffer important?
A4: The pH of the reaction buffer is critical as it affects the ionization state of both the salicylic acid substrate and the amino acid residues in the enzyme's active site. This, in turn, influences substrate binding and the catalytic efficiency of the enzyme, and can even determine the type of product formed (SAG vs. SGE).
Q5: How can I monitor the progress of the reaction?
A5: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the substrates (salicylic acid, UDP-glucose) and the products (this compound, UDP).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Enzyme: Improper storage or handling may have led to enzyme denaturation. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 3. Degraded UDP-glucose: UDP-glucose is labile and can degrade if not stored properly. 4. Presence of Inhibitors: Contaminants in the enzyme preparation or substrates may be inhibiting the reaction. | 1. Verify enzyme activity with a positive control. Store enzymes at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Optimize reaction conditions. Refer to the "Optimal Reaction Conditions" table below. Prepare fresh buffer for each experiment. 3. Use fresh, high-quality UDP-glucose. Store it as a solution at -20°C or -80°C. 4. Use highly purified substrates and enzyme. Consider adding a chelating agent like EDTA if metal ion inhibition is suspected. |
| Low Yield of this compound | 1. Sub-optimal Substrate Ratio: The molar ratio of salicylic acid to UDP-glucose may not be optimal. 2. Product Inhibition: The accumulation of UDP as a byproduct can inhibit the UGT enzyme. 3. Enzyme Instability: The enzyme may be losing activity over the course of a long reaction time. 4. Side Reactions: Self-glucosylation of the sugar donor or other non-specific reactions may be occurring. | 1. Experiment with different molar ratios of salicylic acid to UDP-glucose. A common starting point is a 1:1.5 or 1:2 ratio to drive the reaction towards product formation. 2. Consider implementing a UDP recycling system or adding an enzyme like apyrase to hydrolyze the UDP. 3. Optimize the reaction time. Run a time-course experiment to determine the point at which the reaction rate plateaus. 4. Analyze the reaction mixture by HPLC to identify any unexpected byproducts. Adjusting the reaction conditions (e.g., pH, temperature) may help to minimize side reactions. |
| Formation of the Wrong Glucoside (e.g., SGE instead of SAG) | 1. Incorrect Enzyme Selection: UGT74F2 is known to produce both SGE and SAG. 2. Suboptimal pH: The pH of the reaction can influence the regioselectivity of the enzyme. | 1. If only SAG is desired, use UGT74F1. 2. For UGT74F2, lower pH values (around 6.0-6.5) tend to favor SGE formation, while higher pH values (7.0-8.0) favor SAG formation. Adjust the buffer pH accordingly. |
| Difficulty in Purifying the Product | 1. Similar Polarities of Product and Substrates: Salicylic acid and this compound may have similar retention times on some chromatography columns. 2. Presence of Byproducts: Multiple products or byproducts can complicate the purification process. | 1. Optimize the HPLC or flash chromatography method. A reverse-phase C18 column is often suitable. Experiment with different mobile phase compositions (e.g., gradients of acetonitrile or methanol in water with a small amount of formic acid or acetic acid). 2. Use analytical HPLC to identify all components in the reaction mixture before attempting large-scale purification. This will help in designing an appropriate purification strategy. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of recommended starting conditions and ranges for optimizing the enzymatic synthesis of this compound. These values are based on literature for UGTs acting on phenolic substrates and should be further optimized for your specific experimental setup.
Table 1: General Reaction Parameters
| Parameter | Recommended Starting Condition | Optimization Range |
| Temperature | 30°C | 25°C - 40°C |
| pH | 7.5 | 6.0 - 8.5 |
| Enzyme Concentration | 1 µg/mL | 0.1 - 5 µg/mL |
| Reaction Time | 1 hour | 15 minutes - 4 hours |
Table 2: Substrate Concentrations
| Substrate | Recommended Starting Concentration | Optimization Range |
| Salicylic Acid | 1 mM | 0.1 mM - 5 mM |
| UDP-glucose | 1.5 mM | 0.15 mM - 10 mM |
| Molar Ratio (Salicylic Acid:UDP-glucose) | 1:1.5 | 1:1 - 1:3 |
Experimental Protocols
Detailed Methodology for Enzymatic Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound using a UDP-glucosyltransferase.
Materials:
-
UDP-glucosyltransferase (e.g., recombinant UGT74F1 or UGT74F2)
-
Salicylic acid
-
UDP-glucose
-
Tris-HCl buffer (50 mM, pH 7.5)
-
2-Mercaptoethanol
-
Methanol (for quenching the reaction)
-
HPLC system for analysis
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following components at the final concentrations indicated:
-
50 mM Tris-HCl, pH 7.5
-
1 mM Salicylic Acid (prepare a stock solution in a suitable solvent like DMSO or ethanol and ensure the final solvent concentration is low, e.g., <1%)
-
1.5 mM UDP-glucose (prepare a fresh stock solution in water)
-
14 mM 2-Mercaptoethanol (optional, can help maintain enzyme stability)
-
Add purified UGT enzyme to a final concentration of 1 µg/mL.
-
Bring the total reaction volume to 200 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour. For a time-course experiment, take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching the Reaction: Stop the reaction by adding an equal volume of ice-cold methanol to the reaction mixture (e.g., 200 µL of methanol to a 200 µL reaction).
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of this compound. A typical HPLC setup would be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV detector at a wavelength suitable for salicylic acid and its derivatives (e.g., 280 nm or 305 nm).
-
-
Quantification: The amount of this compound formed can be quantified by comparing the peak area to a standard curve of a purified this compound standard.
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic reaction for the synthesis of this compound.
"method validation issues for glucosyl salicylate quantification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the method validation for glucosyl salicylate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems researchers may face during the development and validation of analytical methods for this compound.
Q1: Why is my calibration curve for this compound showing poor linearity (e.g., r² < 0.99)?
A1: Non-linearity for phenolic compounds like this compound can arise from several sources. Here is a step-by-step troubleshooting guide:
-
Detector Saturation: High concentrations of this compound can saturate the UV detector.
-
Recommendation: Check the absorbance units (AU) of your highest standard. If it exceeds 1.0 AU, reduce the concentration of your upper limit of quantification (ULOQ) standard or dilute the sample.
-
-
Standard Preparation Error: Inaccurate serial dilutions are a common cause of non-linearity.
-
Recommendation: Prepare fresh calibration standards using recently calibrated pipettes and Class A volumetric flasks. Prepare a separate stock solution from a different weighing of the reference standard to verify accuracy.
-
-
Injection Volume Precision: While autosamplers are generally precise, injecting varying volumes to create a calibration curve can sometimes introduce variability compared to injecting a fixed volume of serially diluted standards.
-
Chemical Instability: this compound may be unstable in the sample diluent or during the analytical run.
-
Recommendation: Assess the stability of processed samples in the autosampler over the expected run time. Ensure the pH of your mobile phase and sample diluent is optimized for stability.
-
Q2: I'm observing low or inconsistent recovery during sample extraction from plasma. What should I do?
A2: Low and variable recovery is often linked to the sample preparation method. This compound is a polar molecule, which can make extraction from a complex biological matrix like plasma challenging.
-
Protein Precipitation (PPT) Issues: While fast, PPT can be problematic.
-
Analyte Co-precipitation: this compound might get trapped in the precipitated protein pellet. Try altering the organic solvent-to-plasma ratio (e.g., from 3:1 to 4:1 acetonitrile:plasma) or testing different precipitation solvents like methanol or acetone.
-
Insufficient Mixing: Ensure vigorous vortexing after adding the precipitation solvent to achieve complete protein denaturation.
-
-
Liquid-Liquid Extraction (LLE) Optimization:
-
Solvent Polarity: The polarity of the extraction solvent is critical. A single solvent may not be efficient.
-
Recommendation: Test different solvents and mixtures. For a polar glycoside, a more polar solvent like ethyl acetate is a good starting point. Multiple extractions (e.g., 2-3 times) with fresh solvent will improve recovery.[1] Adjusting the sample pH can also improve partitioning into the organic layer.
-
-
Solid-Phase Extraction (SPE) Troubleshooting:
-
Wrong Sorbent: Ensure the SPE sorbent chemistry is appropriate. For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective.
-
Method Optimization: Methodically optimize each step: conditioning, loading, washing, and elution. A weak wash solution is crucial to remove interferences without eluting the analyte, while the elution solvent must be strong enough to ensure complete recovery.
-
Q3: My analyte appears to be degrading during sample collection or processing. How can I improve the stability of this compound?
A3: Stability is a critical issue, especially for glycosidic compounds in biological matrices.
-
Enzymatic Hydrolysis: Plasma contains enzymes like glucuronidases and sulfatases that can potentially cleave the glycosidic bond, converting this compound back to salicylic acid.
-
Recommendation: Collect blood samples in tubes containing an enzyme inhibitor (e.g., potassium fluoride). Process samples on ice and freeze them at -70°C or lower as quickly as possible after collection.
-
-
pH and Temperature Effects: The stability of salicylates can be pH-dependent. Choline salicylate, a related compound, is known to be practically stable in neutral and acidic media but less stable in alkaline conditions.[2]
-
Recommendation: Keep samples at a cool temperature and controlled pH throughout the process. Acidifying the sample slightly can sometimes improve the stability of phenolic compounds.
-
-
Hemolysis-Induced Degradation: The presence of hemolyzed plasma can promote the degradation of phenolic compounds through oxidation.[3]
-
Recommendation: Visually inspect all plasma samples for hemolysis (a pink or red tint). If possible, exclude heavily hemolyzed samples. If they must be analyzed, ensure the reconstitution solution pH is below the pKa of the phenolic group to minimize ionization and subsequent oxidation.[3]
-
Q4: I'm seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A4: Matrix effects are a major challenge in bioanalysis and occur when co-eluting endogenous components from the matrix affect the ionization efficiency of the analyte.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.
-
Recommendation: If using protein precipitation, consider switching to a more selective technique like LLE or SPE. SPE is particularly effective at removing phospholipids, a common source of matrix effects.
-
-
Chromatographic Separation: Ensure this compound is chromatographically separated from the bulk of the matrix components.
-
Recommendation: Modify the HPLC gradient to better resolve the analyte from the early-eluting, polar matrix components. A longer run time or a shallower gradient can improve resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C₆-glucosyl salicylate) is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, leading to an accurate peak area ratio.
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components, but this may compromise the method's sensitivity.
Quantitative Data Summary
Since specific validation data for this compound is not widely published, the following table presents typical validation results for Salicylic Acid , a structurally related compound, which can serve as a benchmark. These results are adapted from a method for determining salicylic acid as an impurity in a pharmaceutical product.[4]
Table 1: Example Validation Summary for Salicylic Acid by HPLC-UV [4]
| Validation Parameter | Concentration Range | Acceptance Criteria | Result |
| Linearity | 0.0005 - 0.040 mg/mL | Correlation Coefficient (r²) ≥ 0.99 | r² > 0.999 |
| Intra-day Precision | LQC, MQC, HQC | %RSD ≤ 15% | %RSD < 3.0% |
| Inter-day Precision | LQC, MQC, HQC | %RSD ≤ 15% | %RSD < 3.0% |
| Accuracy | LQC, MQC, HQC | 85 - 115% Recovery | 98.6 - 101.5% |
| Limit of Quantification | N/A | S/N ≥ 10 | 0.0005 mg/mL |
| Robustness | (e.g., Temp change) | %RSD of results < 15% | Passed |
| Solution Stability | (Autosampler, 10°C) | % Difference < 15% | Stable for 18 hours |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.
Experimental Protocols
This section provides a detailed example protocol for the quantification of this compound in human plasma using HPLC-UV. This protocol is a composite based on established methods for related phenolic compounds and should be fully validated before use.[1][4]
Objective: To quantify the concentration of this compound in human plasma over a range of 0.1 to 20 µg/mL.
1. Materials and Reagents
-
This compound Reference Standard
-
Salicylic Acid (Internal Standard, IS)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Human Plasma (K₂EDTA)
2. Instrument and Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent, with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 237 nm
3. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 10 µL of Internal Standard working solution (e.g., 50 µg/mL Salicylic Acid in methanol) to all tubes except blanks.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject 10 µL onto the HPLC system.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and troubleshooting logic for method validation.
Caption: Experimental workflow for plasma sample analysis.
Caption: Troubleshooting logic for poor calibration curve linearity.
References
- 1. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Glucosyl Salicylate and Salicylic Acid: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of glucosyl salicylate and its parent compound, salicylic acid. While salicylic acid is a well-established therapeutic agent, its glycosylated form, this compound, is emerging as a prodrug with potentially modified physicochemical and pharmacokinetic properties. This document synthesizes available experimental data to offer an objective comparison, aiding in research and development efforts in pharmacology and dermatology.
Overview of Biological Activities
Salicylic acid is a non-steroidal anti-inflammatory drug (NSAID) with a long history of use for its analgesic, anti-inflammatory, antipyretic, and keratolytic properties. This compound, a derivative where a glucose molecule is attached to salicylic acid, is primarily investigated as a prodrug. The central hypothesis is that the glycosidic bond is cleaved by enzymes in the body to release salicylic acid, the active therapeutic agent. This bioconversion is expected to influence the compound's solubility, absorption, distribution, and side-effect profile.
Comparative Data on Biological Efficacy
Direct comparative studies on the biological activity of this compound and salicylic acid are limited. The available data predominantly focuses on salicylic acid and other salicylate derivatives. The following tables summarize key quantitative data for salicylic acid's biological activities. The information for this compound is largely inferred from its nature as a prodrug.
Anti-inflammatory Activity
Table 1: Comparison of Anti-inflammatory Activity
| Parameter | Salicylic Acid | This compound | Source |
| Mechanism of Action | Inhibition of cyclooxygenase (COX) enzymes, suppression of prostaglandin synthesis, and inhibition of NF-κB signaling.[1][2][3][4] | Prodrug that releases salicylic acid, which then exerts its anti-inflammatory effects. | Inferred |
| COX-2 Inhibition (IC50) | ~5 µg/mL (in A549 cells)[1][3] | Not directly active; activity depends on conversion to salicylic acid. | Inferred |
| In Vivo Efficacy (Carrageenan-induced paw edema in rats) | Dose-dependent reduction in paw edema.[5] | Expected to show activity upon conversion to salicylic acid. | Inferred |
Analgesic Activity
Table 2: Comparison of Analgesic Activity
| Parameter | Salicylic Acid | This compound | Source |
| Mechanism of Action | Central and peripheral inhibition of pain perception, partly through inhibition of prostaglandin synthesis.[5] | Releases salicylic acid to produce an analgesic effect. | Inferred |
| In Vivo Efficacy (Hot plate test in rodents) | Dose-dependent increase in pain threshold.[6][7] | Efficacy is dependent on the rate and extent of conversion to salicylic acid. | Inferred |
| In Vivo Efficacy (Acetic acid-induced writhing in mice) | Significant reduction in writhing at doses of 20 and 50 mg/kg.[8] | Expected to be effective after hydrolysis to salicylic acid. | Inferred |
Cytotoxicity
Table 3: Comparison of Cytotoxicity
| Cell Line | Salicylic Acid (IC50) | This compound (IC50) | Source |
| A2780cp (Ovarian Carcinoma) | Synergistic effect with cisplatin observed.[9] | Data not available. |
Signaling Pathways and Mechanism of Action
Salicylic acid exerts its anti-inflammatory effects through multiple pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] Additionally, salicylic acid is known to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[2]
This compound is anticipated to act as a prodrug, being hydrolyzed by glycosidases in the body to release active salicylic acid. This process can occur in the gastrointestinal tract, liver, or skin, depending on the route of administration and the presence of specific enzymes.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., salicylic acid) or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for the treated groups relative to the control group.[10][11][12]
-
Hot Plate Test for Analgesic Activity
This method is used to evaluate the central analgesic activity of a compound.
-
Animals: Mice (20-25 g) are typically used.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals are placed on the hot plate, and the latency to a response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound or vehicle is administered, and the reaction time is measured at various time points (e.g., 30, 60, 90, and 120 minutes) after administration.
-
An increase in the reaction time is indicative of an analgesic effect.[6][7][13]
-
In Vitro Skin Permeation Study
This assay is used to determine the percutaneous absorption of a compound.
-
Apparatus: Franz diffusion cells are used.
-
Membrane: Excised human or animal skin (e.g., porcine ear skin) is mounted between the donor and receptor compartments of the diffusion cell.[14][15][16]
-
Procedure:
-
The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at 32 °C.
-
A known amount of the test formulation is applied to the surface of the skin in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for the concentration of the permeated compound using a suitable analytical method (e.g., HPLC).
-
The cumulative amount of the compound permeated per unit area is plotted against time to determine the permeation profile and flux.
-
Conclusion
Salicylic acid is a versatile and effective active pharmaceutical ingredient with well-characterized anti-inflammatory, analgesic, and keratolytic properties. Its mechanisms of action, primarily involving the inhibition of COX enzymes and modulation of the NF-κB pathway, are well-established.
This compound holds promise as a prodrug of salicylic acid. The glycosylation is expected to alter its physicochemical properties, potentially leading to improved solubility, enhanced stability, and a modified release profile. Upon administration, it is anticipated to be converted to salicylic acid, thereby exerting its therapeutic effects. This prodrug strategy could potentially mitigate some of the side effects associated with salicylic acid, such as gastric irritation with oral use.
Further direct comparative studies are warranted to quantify the biological activities of this compound and to fully elucidate its pharmacokinetic and pharmacodynamic profile. Such research will be crucial in determining its therapeutic advantages and potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. m.youtube.com [m.youtube.com]
- 12. carrageenan-induced rat paw: Topics by Science.gov [science.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. cir-safety.org [cir-safety.org]
- 15. Percutaneous absorption of salicylic acid--in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissipative Particle Dynamics Investigation of the Transport of Salicylic Acid through a Simulated In Vitro Skin Permeation Model [mdpi.com]
A Comparative Analysis of Salicylate Glucosides: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Salicylate glucosides, naturally occurring derivatives of salicylic acid, are emerging as promising alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Their unique chemical structure, featuring a glucose moiety attached to a salicylate backbone, offers the potential for similar therapeutic efficacy with an improved safety profile, particularly concerning gastrointestinal side effects. This guide provides a comparative analysis of different salicylate glucosides, supported by experimental data, to aid in the research and development of novel anti-inflammatory and analgesic agents.
Quantitative Performance Analysis
The following tables summarize the available quantitative data on the anti-inflammatory and analgesic properties of various salicylate glucosides and related compounds. Direct comparative studies across a wide range of these compounds are limited, and the presented data is collated from different investigations.
Table 1: In Vitro Anti-inflammatory Activity of Salicylate Glucosides
| Compound | Assay | Cell Line | Concentration | % Inhibition of Nitric Oxide (NO) | IC50 (COX-1) | IC50 (COX-2) | Citation |
| J12122 (Methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-gluco-pyranoside) | Griess Assay | RAW264.7 | 3.0 µg/mL | 56.20% | Not Reported | Not Reported | |
| J12123 (Methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside) | Griess Assay | RAW264.7 | 3.0 µg/mL | 51.72% | Not Reported | Not Reported | |
| Tetrahydrocannabinolic acid (THCA) | Enzyme-based assay | - | - | Not Reported | 1700 µM | 630 µM | [1] |
Note: J12122 and J12123 are methyl salicylate glycosides isolated from Gaultheria yunnanensis. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Nitric Oxide (NO) Production in RAW264.7 Macrophages (Griess Assay)
This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophage cells in response to an inflammatory stimulus.
Materials:
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Pre-treat the cells with varying concentrations of the test salicylate glucosides for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for another 24 hours.[3]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (prepared by mixing equal volumes of Solution A and Solution B immediately before use) to each supernatant sample.[2]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test salicylate glucosides
-
Plethysmometer
-
Calibrated syringe
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test salicylate glucosides orally or intraperitoneally at predetermined doses. The control group receives the vehicle only.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5]
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Acetic Acid-Induced Writhing Test in Mice
This is a widely used in vivo model to screen for peripheral analgesic activity.
Materials:
-
Swiss albino mice (20-25 g)
-
Acetic acid (0.6% v/v in saline)
-
Test salicylate glucosides
-
Observation chambers
Procedure:
-
Fast the mice for 2-3 hours before the experiment.
-
Administer the test salicylate glucosides orally or intraperitoneally at predetermined doses. The control group receives the vehicle only.
-
After a set pre-treatment time (e.g., 30 or 60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.[6]
-
Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20-30 minutes.[6]
-
The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Signaling Pathways and Mechanisms of Action
Salicylates, including their glucoside forms, exert their therapeutic effects through the modulation of key signaling pathways involved in inflammation and cellular metabolism.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS). Salicylates have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
Activation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a role in metabolism and has been implicated in the anti-cancer effects of salicylates.[7][8] Salicylate can directly activate AMPK, which in turn can lead to various downstream effects, including the inhibition of mTORC1 signaling and the promotion of catabolic pathways. This activation of AMPK is another potential mechanism contributing to the therapeutic benefits of salicylate glucosides.[9]
Conclusion and Future Directions
The available evidence suggests that salicylate glucosides possess significant anti-inflammatory and potentially analgesic properties, with a promising safety profile compared to traditional NSAIDs. Their mechanisms of action appear to involve the modulation of key inflammatory and metabolic pathways, including NF-κB and AMPK. However, further research is crucial to fully elucidate their therapeutic potential. Specifically, direct comparative studies investigating the potency, bioavailability, and pharmacokinetic profiles of a wider range of salicylate glucosides are needed. Such studies will be instrumental in identifying the most promising candidates for further preclinical and clinical development as next-generation anti-inflammatory and analgesic drugs.
References
- 1. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.16. Cellular NO (Nitric Oxide) Measurement in RAW 264.7 Cells [bio-protocol.org]
- 4. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. youtube.com [youtube.com]
- 7. Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of aspirin benefit uncovered - ecancer [ecancer.org]
A Comparative Guide to the In Vitro Anti-Inflammatory Effects of Glucosyl Salicylate and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of glucosyl salicylate, represented by its closely related methyl salicylate glycosides, against the well-established anti-inflammatory drugs, aspirin and dexamethasone. The data presented is derived from studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for assessing inflammatory responses.
Performance Comparison
The following tables summarize the quantitative data on the inhibition of key pro-inflammatory mediators by methyl salicylate glycosides (as a proxy for this compound), aspirin, and dexamethasone.
Table 1: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide by Methyl Salicylate Glycosides in LPS-Stimulated RAW264.7 Cells
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | Nitric Oxide (NO) Inhibition (%) |
| Methyl Salicylate Glycoside (J12122) | 0.3 | 15.3 | 11.2 | 18.7 | Not Reported |
| 1.0 | 35.8 | 30.1 | 42.5 | 45.90 | |
| 3.0 | 58.2 | 52.7 | 65.4 | 56.20[1] | |
| Methyl Salicylate Glycoside (J12123) | 0.3 | 12.1 | 9.8 | 15.2 | Not Reported |
| 1.0 | 30.5 | 25.6 | 36.8 | 37.45 | |
| 3.0 | 50.4 | 45.3 | 58.1 | 51.72[1] |
Table 2: Comparative Inhibition of Pro-inflammatory Mediators by Aspirin and Dexamethasone in LPS-Stimulated RAW264.7 Cells
| Compound | Concentration | TNF-α Inhibition | IL-1β Inhibition | IL-6 Inhibition | Nitric Oxide (NO) Inhibition |
| Aspirin | 1 mM (~180 µg/mL) | ~50% | Not Reported | Not Reported | Not Reported |
| 200 µg/mL | Down-regulation of expression | Not Reported | Not Reported | Down-regulation of iNOS expression | |
| Dexamethasone | 1 µM | Significant Suppression | Not Reported | Not Reported | Not Reported |
| 10 µM | Significant Suppression | Not Reported | Not Reported | IC50 = 34.60 µg/mL |
Experimental Protocols
Cell Culture and Treatment
Murine macrophage RAW264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere.
LPS-Induced Inflammation Model
To induce an inflammatory response, RAW264.7 cells were stimulated with lipopolysaccharide (LPS). The cells were pre-treated with varying concentrations of the test compounds (methyl salicylate glycosides, aspirin, or dexamethasone) for a specified period before the addition of LPS.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. The absorbance was measured using a microplate reader, and the concentrations of the cytokines were calculated from a standard curve.
Nitric Oxide (NO) Assay
The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of the cell supernatant and Griess reagent was mixed and incubated at room temperature. The absorbance at 540 nm was measured, and the nitrite concentration was determined by comparison with a sodium nitrite standard curve.
Visualizing the Mechanism of Action
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Salicylates are known to exert their anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway.
Caption: NF-κB signaling pathway in inflammation.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
The following diagram outlines the general workflow for assessing the anti-inflammatory effects of test compounds in vitro.
Caption: In vitro anti-inflammatory assay workflow.
References
A Comparative Guide to the Bioavailability of Aspirin and its Glucosyl Conjugate
A comprehensive review of the bioavailability and metabolic pathways of acetylsalicylic acid (Aspirin) is presented below. As of the latest available scientific literature, glucosyl salicylate is recognized primarily as a plant metabolite of salicylic acid. There is no evidence to suggest its use as a pharmaceutical agent in humans, and consequently, no data on its oral bioavailability or pharmacokinetic profile in a clinical context is available. Therefore, a direct comparison of the bioavailability of this compound to that of aspirin is not feasible.
This guide will focus on providing a detailed analysis of the bioavailability of aspirin in various formulations, supported by experimental data and a breakdown of its metabolic journey within the human body. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this widely used medication.
Aspirin Bioavailability: A Quantitative Comparison
The oral bioavailability of aspirin (acetylsalicylic acid, ASA) is highly dependent on its formulation.[1][2] Aspirin is rapidly absorbed from the stomach and upper small intestine.[2] The key pharmacokinetic parameters used to assess bioavailability are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC).[1]
Below is a summary of pharmacokinetic data for various 500 mg aspirin formulations, showcasing the impact of formulation on bioavailability.[2]
| Formulation | Cmax (mg/L) (Geometric Mean ± SD) | Tmax (h) (Median) | AUC (mg·h/L) (Geometric Mean ± SD) |
| Aspirin Tablet | 3.75 ± 1.78 | 0.68 | 4.67 ± 1.62 |
| Aspirin Granules (Dry) | 4.20 ± 2.01 | 0.50 | 4.88 ± 1.68 |
| Effervescent Tablets | 8.43 ± 3.42 | 0.38 | 5.37 ± 1.67 |
| Granules in Suspension | 7.96 ± 3.19 | 0.42 | 5.43 ± 1.65 |
| Fast Release Tablets | 7.58 ± 2.87 | 0.42 | 5.08 ± 1.54 |
| Chewable Tablets | 4.88 ± 2.04 | 0.58 | 4.79 ± 1.44 |
Data compiled from a meta-analysis of 22 studies on 500 mg aspirin formulations.[2]
As the data indicates, formulations that allow for faster dissolution and absorption, such as effervescent tablets and granules in suspension, lead to a higher Cmax and a shorter Tmax compared to standard tablets.[1][2][3] However, the overall drug exposure (AUC) remains comparable across most formulations.[2]
Experimental Protocols for Aspirin Bioavailability Studies
The determination of aspirin's bioavailability typically involves a standardized clinical trial methodology:
Study Design: A common approach is a randomized, single-dose, crossover study.[4]
Subjects: Healthy human volunteers are recruited for these studies.[4][5]
Procedure:
-
Administration: Subjects are administered a single oral dose of a specific aspirin formulation.[4]
-
Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration.[4][5]
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
Enzyme Inhibition: To prevent the ex vivo hydrolysis of aspirin to salicylic acid, an esterase inhibitor, such as physostigmine sulphate, is often added to the plasma samples.[5]
-
Analytical Method: The concentrations of acetylsalicylic acid and its primary metabolite, salicylic acid, in the plasma are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.[4][5]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC.[1]
Metabolic Pathways of Aspirin
Aspirin undergoes extensive and rapid metabolism in the body. The primary metabolic pathway involves its conversion to salicylic acid, which is responsible for many of its therapeutic effects.
Caption: Metabolic Pathway of Aspirin.
Experimental Workflow for Bioavailability Studies
The following diagram outlines the typical workflow for a clinical study designed to assess the bioavailability of an oral drug formulation like aspirin.
Caption: Experimental Workflow for Bioavailability Assessment.
References
A Comparative Analysis of Skin Absorption: Glucosyl Salicylate vs. Methyl Salicylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Topical Salicylate Delivery
In the realm of topical analgesics and anti-inflammatory agents, the effective delivery of active compounds through the skin is paramount. Salicylates, a class of compounds known for their therapeutic properties, are frequently formulated for transdermal application. Among these, methyl salicylate is a well-established and widely used compound. Glucosyl salicylate, a glycosidic derivative of salicylic acid, represents an alternative with different physicochemical properties that may influence its skin absorption profile. This guide provides a comprehensive comparison of the skin absorption of this compound and methyl salicylate, supported by available experimental data and detailed methodologies, to inform research and development in topical drug delivery.
Executive Summary
Methyl salicylate, a lipophilic compound, readily penetrates the stratum corneum and is subsequently hydrolyzed by esterases in the viable epidermis and dermis to release the active moiety, salicylic acid. In contrast, available data on similar glycosylated salicylates, such as glycol salicylate, suggest that the larger, more hydrophilic nature of the glycosyl group significantly hinders its passage through the lipid-rich stratum corneum. While direct comparative quantitative data for this compound is limited in publicly available literature, the evidence from related compounds indicates a substantially lower skin permeation rate for the intact glycoside compared to methyl salicylate. The primary mechanism of action for both compounds, once salicylic acid is liberated, involves the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway, leading to anti-inflammatory and analgesic effects.
Quantitative Data on Skin Permeation
The following table summarizes key quantitative parameters related to the skin absorption of methyl salicylate and inferences for this compound based on studies of similar compounds.
| Parameter | Methyl Salicylate | This compound (inferred from Glycol Salicylate data) | Source(s) |
| Permeability Flux (in vitro) | Substantial flux observed across human skin models. | Negligible to no free salicylate detected in receptor fluid in full-thickness skin studies, suggesting very low permeation of the intact molecule. | |
| Hydrolysis in Skin | Rapidly hydrolyzed to salicylic acid by skin esterases. | Expected to be a substrate for skin glycosidases, but the rate and extent are not well-documented. The initial slow permeation would be the rate-limiting step. | |
| Active Moiety Delivery | Efficiently delivers salicylic acid to the dermis and subcutaneous tissues. | Inefficient delivery of salicylic acid due to poor initial penetration of the parent molecule. | |
| Systemic Absorption | Readily absorbed systemically after topical application. | Systemic absorption is likely to be significantly lower than methyl salicylate. |
Experimental Protocols
Understanding the methodologies employed in skin permeation studies is crucial for interpreting the data and designing future experiments.
In Vitro Skin Permeation Study for Methyl Salicylate
A common method for evaluating the percutaneous absorption of methyl salicylate is the use of Franz diffusion cells .
Objective: To quantify the flux of methyl salicylate and its metabolite, salicylic acid, across excised human or animal skin.
Apparatus:
-
Franz diffusion cells
-
Excised full-thickness skin or epidermal membranes (e.g., human cadaver skin, porcine ear skin)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like bovine serum albumin)
-
Magnetic stirrer
-
Water bath for temperature control (32°C to mimic skin surface temperature)
-
HPLC system for quantification
Procedure:
-
Excised skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with degassed receptor fluid and maintained at 37°C, with constant stirring.
-
A finite dose of the methyl salicylate formulation is applied to the skin surface in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis. The volume withdrawn is replaced with fresh receptor fluid.
-
Samples are analyzed by HPLC to determine the concentration of methyl salicylate and salicylic acid.
-
The cumulative amount of the permeated substances is plotted against time, and the steady-state flux is calculated from the linear portion of the curve.
Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.
Hypothetical In Vitro Skin Permeation Study for this compound
Given the limited specific data for this compound, a protocol similar to that for methyl salicylate would be employed, with modifications to the analytical method to account for the different physicochemical properties of the parent compound and to include an enzymatic hydrolysis step.
Objective: To assess the permeation of this compound and its hydrolysis to salicylic acid across excised human skin.
Additional Considerations:
-
Enzyme Activity: As the hydrolysis of the glycosidic bond is enzymatic, the viability of the skin enzymes is critical. Freshly excised skin would be preferred over frozen skin to ensure higher glycosidase activity.
-
Analytical Method: The HPLC method would need to be optimized for the separation and quantification of this compound, salicylic acid, and glucose.
-
Receptor Fluid: The receptor fluid should be chosen to ensure the solubility of the more hydrophilic this compound.
Signaling Pathways
The therapeutic effects of both this compound and methyl salicylate are contingent on the release of salicylic acid in the skin. Salicylic acid then modulates key inflammatory signaling pathways.
Cyclooxygenase (COX) Inhibition Pathway
Salicylic acid is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Salicylic acid inhibits COX enzymes, reducing prostaglandin synthesis and inflammation.
NF-κB Signaling Pathway Modulation
Salicylic acid has also been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Salicylic acid can inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.
Conclusion
The comparison between this compound and methyl salicylate for topical delivery highlights a classic trade-off in drug design between physicochemical properties and skin permeation.
-
Methyl Salicylate: Its lipophilicity allows for efficient penetration of the stratum corneum, leading to effective delivery of salicylic acid to the target tissues. This makes it a reliable and widely used topical agent.
-
This compound: The hydrophilic glucose moiety is expected to significantly impede its passage through the lipid barrier of the skin. While this may reduce systemic absorption and potential side effects, it also likely results in a much lower and slower delivery of the active salicylic acid to the site of action. The therapeutic efficacy of topically applied this compound would therefore be questionable without significant formulation strategies to enhance its penetration.
For researchers and drug development professionals, the choice between these two molecules, or the design of new salicylate derivatives, will depend on the desired therapeutic outcome. If rapid and high local concentrations of salicylic acid are required, a more lipophilic prodrug like methyl salicylate is preferable. If a slower, more sustained release with potentially lower systemic exposure is the goal, further research into penetration enhancement strategies for glycosidic derivatives like this compound would be necessary. Future studies should focus on direct, quantitative comparisons of the skin permeation of a homologous series of salicylate esters and glycosides to provide a clearer understanding of the structure-permeation relationship.
A Comparative Guide to the In Vivo Efficacy of Glucosyl Salicylate as a Plant Defense Elicitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of glucosyl salicylate and its derivatives as plant defense elicitors. While direct, extensive in vivo comparisons of exogenously applied this compound are limited in publicly available research, this document synthesizes available data on synthetic salicyl glycoconjugates and compares their performance with established elicitors like salicylic acid (SA) and the commercial synthetic elicitor, benzothiadiazole (BTH).
Executive Summary
This compound, a natural conjugate of salicylic acid, plays a crucial endogenous role in the regulation of plant immunity. Emerging research into synthetic salicyl glycoconjugates suggests their potential as externally applied plant defense elicitors. These compounds have demonstrated significant in vivo antifungal activity, in some cases comparable to commercial fungicides. A key finding is that some salicyl glycoconjugates may activate the jasmonate (JA) signaling pathway, a different mode of action compared to the salicylic acid (SA) pathway typically induced by SA and its analogs like BTH. This suggests a broader and potentially distinct defense response. However, a lack of direct comparative studies with established elicitors necessitates further research to fully elucidate their relative efficacy.
Quantitative Data Comparison
The following tables summarize the in vivo efficacy of various salicyl-based elicitors. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vivo Antifungal Activity of Synthetic Salicyl Glycoconjugates Against Fungal Pathogens
Data synthesized from "Molecular Design and Synthesis of Novel Salicyl Glycoconjugates as Elicitors against Plant Diseases."
| Compound | Target Pathogen | Efficacy (% inhibition at 500 µg/mL) | Commercial Fungicide Control | Efficacy of Control (%) |
| Hydrazide 5d | F. oxysporum | 71.0 | Benomyl | 74.5 |
| Hydrazone 7f | F. oxysporum | 74.9 | Benomyl | 74.5 |
| Hydrazide 5d | C. orbiculare | 68.6 | Thiophanate-methyl | 70.2 |
| Hydrazide 5d | S. fuliginea | 73.9 | Chlorothalonil | 75.8 |
Table 2: Comparative Efficacy of Salicylic Acid (SA) and Benzothiadiazole (BTH) in Inducing Disease Resistance
This table provides a qualitative comparison based on multiple studies. Quantitative data varies significantly with plant species, pathogen, and experimental conditions.
| Elicitor | Typical Concentration | Pathogen Type | Key Efficacy Observations | References |
| Salicylic Acid (SA) | 200 - 400 µM | Biotrophic and hemi-biotrophic pathogens | Effective at inducing Systemic Acquired Resistance (SAR); can be phytotoxic at higher concentrations; efficacy can be transient. | [1][2] |
| Benzothiadiazole (BTH) | 50 - 300 µM | Broad-spectrum (biotrophic and some necrotrophic pathogens) | More stable and longer-lasting induction of SAR compared to SA; generally less phytotoxic. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating plant defense elicitors.
References
A Comparative Analysis of Glucosyl Salicylate and Arbutin on Tyrosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of glucosyl salicylate and arbutin, focusing on their mechanisms of action related to tyrosinase inhibition and skin lightening. While both compounds are utilized in cosmetic and dermatological formulations for their effects on hyperpigmentation, their primary modes of action differ significantly. This document synthesizes available experimental data to draw a clear comparison for research and development professionals.
Data Presentation: A Comparative Overview
Below is a summary of the inhibitory data found for arbutin. Data for this compound's direct tyrosinase inhibition is not sufficiently documented in the provided search results to provide a quantitative comparison.
| Compound | Target Enzyme | IC50 Value (Mushroom Tyrosinase) | Mechanism of Inhibition |
| Arbutin | Tyrosinase | 6.52 mg/mL[1] (Note: other studies report a wide range from 0.37 mmol/L to 8.4 mmol/L)[2] | Competitive Inhibition |
| This compound | Tyrosinase | Not available in searched literature | Primarily non-enzymatic; potential indirect effects |
Experimental Protocols: Tyrosinase Inhibition Assay
To assess the efficacy of compounds like arbutin as tyrosinase inhibitors, a common in vitro method is the mushroom tyrosinase inhibition assay.
Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds (Arbutin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. Prepare various concentrations of the test compounds and the positive control. Prepare a solution of L-DOPA in phosphate buffer.
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of mushroom tyrosinase solution to each well.
-
Add 20 µL of the different concentrations of the test compounds, positive control, or solvent (for the negative control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 140 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time zero.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
After incubation, measure the absorbance again at 475 nm.
-
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (enzyme + substrate + solvent) and A_sample is the absorbance of the reaction with the test compound.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Mechanism of Action and Signaling Pathways
The mechanisms by which arbutin and this compound are thought to influence skin pigmentation are fundamentally different. Arbutin acts as a direct competitive inhibitor of tyrosinase, while this compound's effects are primarily attributed to its anti-inflammatory and exfoliative properties.
Arbutin: Competitive Inhibition of Tyrosinase
Arbutin's structure is similar to that of tyrosine, the initial substrate for tyrosinase in the melanin synthesis pathway. This structural mimicry allows arbutin to bind to the active site of the tyrosinase enzyme, thereby preventing tyrosine from binding and initiating the process of melanogenesis. This is a direct enzymatic inhibition.
Caption: Competitive inhibition of tyrosinase by arbutin.
This compound: Anti-inflammatory and Keratolytic Action
Salicylates, including this compound, are well-known for their anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase (COX) enzymes. By reducing inflammation, they can mitigate one of the key triggers of post-inflammatory hyperpigmentation (PIH). Furthermore, salicylic acid is a keratolytic agent, meaning it helps to exfoliate the outer layer of the skin. This action accelerates the shedding of existing pigmented cells, leading to a more even skin tone. There is less evidence to suggest a direct, potent inhibitory effect on the tyrosinase enzyme itself.
Caption: Dual mechanism of this compound on skin pigmentation.
Conclusion
References
A Comparative Guide to the Validation of HPLC Methods for Salicylate Derivative Analysis
The accurate and precise quantification of salicylate derivatives is crucial in pharmaceutical research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its specificity and sensitivity. Method validation is a critical component that ensures the reliability and reproducibility of analytical data.[1] This guide provides an objective comparison of validated HPLC methods for the analysis of various salicylate derivatives, supported by experimental data and protocols. The validation parameters discussed are in accordance with the International Conference on Harmonisation (ICH) guidelines, which include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4]
Comparative Performance of Validated HPLC Methods
The following table summarizes the performance characteristics of different HPLC methods used for the analysis of salicylic acid and its derivatives. This data is compiled from various studies to facilitate a direct comparison of their validated parameters.
| Analyte(s) | HPLC Column | Mobile Phase | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| Salicylic Acid | Xorabax XBD C18 (150 x 4.6 mm, 5 µm) | Phosphate buffer (pH 3.0):Methanol (80:20 v/v) | 5-30 µg/mL (R²=0.999) | - | - | - | - | |
| Salicylic Acid | Zodiac C18 (100mm x 4.60 mm, 5 µm) | Water:Methanol:Glacial acetic acid (690:280:30 v/v/v) | 0.373-112.079 µg/mL (R²>0.999) | >97% | - | 0.41 µg/mL | 1.25 µg/mL | [5] |
| Salicylic Acid & Folic Acid | - | Acetonitrile:Water (18:82 v/v) with 0.1% formic acid | 1-100 µg/mL | 99.67 ± 3.47% | <5.0% | - | - | [6] |
| Methyl Salicylate | Lichrosorb C8 | Methanol:Water (65:35, v/v) with 1.0% acetic acid | 25-175 µg/mL (R²=0.9999) | 99.78-100.0% | <2.0% | - | - | [7][8] |
| Acetylsalicylic Acid Impurities (incl. Salicylic Acid) | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | 85% Orthophosphoric acid:Acetonitrile:Water (2:400:600 V/V/V) | 0.005-0.40% of ASA content | Validated | Validated | - | Validated | [9] |
Experimental Protocols
Detailed methodologies are essential for replicating analytical results. Below are the experimental protocols for some of the key methods cited in this guide.
Method 1: Analysis of Salicylic Acid in Tablets
-
Instrumentation: HPLC with a Xorabax XBD C18 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol in a ratio of 80:20 v/v.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of 200 µg/mL salicylic acid was prepared by dissolving 20 mg of salicylic acid in a 100 mL volumetric flask with the mobile phase.
-
Sample Preparation: Twenty tablets were weighed and crushed into a fine powder. A quantity of powder equivalent to a certain amount of the active ingredient was then processed and diluted with the mobile phase to achieve a known concentration.
Method 2: Determination of Methyl Salicylate in a Cream Formulation [7][8]
-
Instrumentation: Reversed-phase HPLC with a Lichrosorb C8 column and a photodiode array (PDA) detector.
-
Mobile Phase: An isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detection at 304 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution was prepared, and then diluted with the mobile phase to create standard solutions with concentrations ranging from 25 to 175 µg/mL.
-
Sample Preparation: A sample of the medicated cream was accurately weighed, dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and then injected into the HPLC system.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for salicylate derivative analysis, based on ICH guidelines.[2][4]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
Limited Evidence on Glucosyl Salicylate Cross-Reactivity in Salicylic Acid Immunoassays
A comprehensive review of available scientific literature reveals a significant lack of specific data on the cross-reactivity of glucosyl salicylate in commercially available salicylic acid immunoassays. While the potential for interference from metabolites is a critical consideration in the accuracy of such assays, direct experimental validation for this compound remains largely undocumented in published studies.
For researchers, scientists, and drug development professionals relying on immunoassay-based quantification of salicylic acid, this data gap highlights a potential vulnerability in measurement accuracy, particularly in matrices where this compound may be present. Cross-reactivity from structurally similar molecules can lead to an overestimation of salicylic acid concentrations, with potential implications for clinical monitoring and research outcomes.
While specific data for this compound is not available, studies on other salicylic acid metabolites and structurally related compounds provide some insight into the selectivity of these immunoassays. This guide will compare the cross-reactivity of various compounds in different salicylic acid immunoassay formats, based on the limited available data, and provide a generalized experimental protocol for assessing such interference.
Performance of Salicylic Acid Immunoassays with Potential Cross-Reactants
To illustrate the potential for cross-reactivity, the following table summarizes findings for various compounds in a fluorescent polarization immunoassay (FPIA) for salicylate. It is crucial to note that these data do not include this compound and are presented to provide a general understanding of immunoassay specificity.
| Compound | Concentration Tested | Percent Cross-Reactivity (%) | Immunoassay Method |
| 5-Methylsalicylic acid | Not Specified | 1200 | Fluorescent Polarization Immunoassay (FPIA)[1][2] |
| Diflunisal | Not Specified | 222 | Fluorescent Polarization Immunoassay (FPIA)[1][2] |
| Salazosulfapyridine | Not Specified | 153 | Fluorescent Polarization Immunoassay (FPIA)[1][2] |
| 5-Aminosalicylic acid (5-ASA) | Not Specified | 122 | Fluorescent Polarization Immunoassay (FPIA)[1][2] |
This table is based on a study of an Abbott Laboratories FPIA for salicylates and is intended to be illustrative of potential cross-reactivity with structurally similar compounds. The absence of this compound in this and other reviewed studies is notable.
Generalized Experimental Protocol for Assessing Cross-Reactivity
The following is a generalized methodology for determining the cross-reactivity of a compound, such as this compound, in a salicylic acid immunoassay. This protocol is based on standard practices for immunoassay validation.
Objective: To determine the percentage of cross-reactivity of this compound in a specific salicylic acid immunoassay.
Materials:
-
Salicylic acid immunoassay kit (e.g., ELISA, FPIA, EMIT)
-
Certified reference standard of salicylic acid
-
Certified reference standard of this compound
-
Drug-free serum or plasma matrix
-
Precision pipettes and consumables
-
Microplate reader or appropriate instrumentation for the chosen immunoassay
Procedure:
-
Preparation of Salicylic Acid Calibrators: Prepare a series of salicylic acid standards in the drug-free matrix at concentrations spanning the assay's dynamic range, according to the manufacturer's instructions.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent and then dilute it in the drug-free matrix to create a range of test concentrations.
-
Assay Procedure:
-
Run the salicylic acid calibrators to generate a standard curve.
-
Assay the various concentrations of this compound in the same manner as the calibrators.
-
Assay a blank sample (drug-free matrix) to establish the baseline response.
-
-
Data Analysis:
-
Determine the apparent salicylic acid concentration for each this compound solution by interpolating its response from the salicylic acid standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Salicylic Acid Concentration / this compound Concentration) x 100
-
Expected Outcome: The calculated percentage will indicate the degree to which this compound is recognized by the antibodies in the salicylic acid immunoassay, providing a quantitative measure of its potential to interfere with the accurate measurement of salicylic acid.
Visualizing the Cross-Reactivity Assessment Workflow
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a potential interferent in an immunoassay.
Caption: Workflow for Immunoassay Cross-Reactivity Assessment.
Conclusion
The potential for cross-reactivity of this compound in salicylic acid immunoassays remains an uncharacterized aspect of these analytical methods. While immunoassays offer advantages in terms of speed and ease of use, their specificity must be rigorously validated, especially when analyzing samples containing multiple metabolites. The data on other structurally similar compounds, such as 5-methylsalicylic acid and diflunisal, demonstrate that significant cross-reactivity is possible in some immunoassay formats.[1][2]
For researchers and clinicians, it is imperative to be aware of this limitation. When there is a high suspicion of the presence of potentially cross-reactive metabolites, confirmation of salicylic acid concentrations by a more specific method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), is recommended. Further studies are needed to specifically quantify the cross-reactivity of this compound in various commercial salicylic acid immunoassays to ensure accurate and reliable results in research and clinical practice.
References
A Comparative Metabolomic Analysis of Glucosyl Salicylate and Salicylic Acid Treatments in Plants
An Objective Guide for Researchers and Drug Development Professionals
The phytohormone salicylic acid (SA) is a critical signaling molecule in plants, orchestrating a wide range of physiological processes, most notably the activation of defense responses against pathogens.[1][2] The levels of free SA are tightly regulated, in part, through conjugation with glucose to form derivatives such as glucosyl salicylate (SGE) and salicylic acid 2-O-β-D-glucose (SAG).[3] Understanding the distinct metabolic consequences of applying these conjugated forms versus free SA is crucial for developing novel plant protectants and therapeutic agents. This guide provides a comparative overview of the metabolomic effects of this compound versus salicylic acid treatment in plants, supported by experimental data and detailed methodologies.
Comparative Metabolomic Profiles: A Synthesized Overview
While direct, head-to-head comparative metabolomics studies of exogenous this compound versus salicylic acid are not extensively available in the current body of literature, a comparison can be synthesized based on the known metabolic roles of these compounds. Salicylic acid is a potent elicitor of broad metabolic changes, whereas this compound is generally considered a storage form that requires enzymatic cleavage to release active SA.[3] Therefore, treatment with this compound is expected to induce a delayed and potentially more sustained metabolic response compared to the rapid and potent effects of free SA.
The following table summarizes the anticipated differential impacts on key metabolite classes based on current understanding.
| Metabolite Class | Salicylic Acid (SA) Treatment | This compound (SGE) Treatment | Rationale |
| Phenolic Compounds | Strong and rapid increase in flavonoids, lignans, and other phenylpropanoids.[4] | Delayed and more gradual increase in phenolic compounds. | SA is a direct precursor and signaling molecule for the phenylpropanoid pathway. SGE requires hydrolysis to SA to elicit this response. |
| Terpenoids | Induction of various terpenoid classes, including phytoalexins. | Delayed induction, contingent on SA release. | SA signaling is known to cross-talk with pathways regulating terpenoid biosynthesis as part of the plant's defense response. |
| Amino Acids | Alterations in the profiles of various amino acids, which serve as precursors for secondary metabolites.[1] | More subtle and delayed changes in amino acid profiles. | The demand for precursors for secondary metabolite synthesis is immediate upon SA signaling. |
| Plant Hormones | Crosstalk with other hormone pathways, notably jasmonic acid (JA) and abscisic acid (ABA), often in an antagonistic manner.[5] | A more moderated effect on other hormone pathways, reflecting a slower release of active SA. | The rapid influx of SA can trigger immediate hormonal crosstalk, while a slower release from SGE may allow for more nuanced interactions. |
| Carbohydrates | Potential initial decrease in primary sugars as resources are diverted to defense responses. | Less immediate impact on primary sugar metabolism. | The strong induction of energy-intensive defense pathways by SA necessitates the mobilization of carbohydrate resources. |
Signaling Pathways and Experimental Workflow
To understand the downstream effects of salicylic acid and its glucoside, it is essential to visualize the signaling cascade and the typical workflow of a metabolomics experiment designed to study these effects.
Experimental Protocols
A robust experimental design is fundamental to achieving reliable and reproducible metabolomic data. The following protocol outlines a general methodology for a comparative metabolomics study using liquid chromatography-mass spectrometry (LC-MS).
1. Plant Growth and Treatment:
-
Plant Material: Arabidopsis thaliana (Col-0) is a commonly used model organism. Plants should be grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
Treatment Application: Four-week-old plants can be treated by spraying with a solution of salicylic acid (e.g., 1 mM) or an equimolar concentration of this compound. A mock treatment (control) with the solvent (e.g., water with 0.02% Silwet L-77) should be included.
-
Sample Collection: Leaf tissue should be harvested at various time points post-treatment (e.g., 6, 24, and 48 hours) to capture the dynamics of the metabolic response. Samples should be immediately flash-frozen in liquid nitrogen to quench metabolic activity and stored at -80°C until extraction.
2. Metabolite Extraction:
-
Homogenization: Frozen leaf tissue (e.g., 100 mg) is ground to a fine powder in liquid nitrogen using a mortar and pestle or a bead mill.
-
Extraction Solvent: A pre-chilled extraction solvent, such as 80% methanol in water, is added to the powdered tissue.
-
Extraction Procedure: The mixture is vortexed thoroughly and then incubated at a low temperature (e.g., 4°C) with shaking for a specified time (e.g., 1 hour).
-
Centrifugation: The extract is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: The supernatant, containing the extracted metabolites, is carefully transferred to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is typically used.[6]
-
Chromatographic Separation: Metabolites are separated on a reverse-phase column (e.g., C18) using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes to detect a wide range of metabolites. Data is acquired in a data-dependent or data-independent acquisition mode to obtain both MS1 and MS2 (fragmentation) data for metabolite identification.
4. Data Processing and Analysis:
-
Data Preprocessing: Raw data files are processed using software such as XCMS or Compound Discoverer for peak picking, alignment, and integration.
-
Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is used to identify differentially accumulated metabolites between the treatment groups.
-
Metabolite Identification: Metabolites are putatively identified by matching their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., METLIN, MassBank) and in-house standards.
-
Pathway Analysis: Identified metabolites are mapped to metabolic pathways using databases like KEGG to understand the biological implications of the observed changes.
References
- 1. Metabolic movement upon abscisic acid and salicylic acid combined treatments [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics analysis identifies metabolites associated with systemic acquired resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. purerims.smu.ac.za [purerims.smu.ac.za]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Glucosyl Salicylate
This document provides essential safety and logistical information for the proper disposal of glucosyl salicylate, intended for researchers, scientists, and drug development professionals. The following procedures are based on best practices for laboratory chemical waste management and information available for structurally related compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[1]
-
Ventilation: Ensure adequate ventilation to avoid inhalation of any dust or vapors.[1]
-
Emergency Stations: An accessible safety shower and eye wash station should be available.[1]
II. Disposal of this compound
Step 1: Regulatory Consultation
-
Crucial First Step: Before disposal, consult all applicable local, state, and federal regulations concerning chemical waste.[2] These regulations will ultimately dictate the permissible disposal methods in your facility.
Step 2: Waste Characterization
-
Hazard Assessment: While a Safety Data Sheet (SDS) for a similar compound, glycol salicylate, indicates it is not classified as dangerous goods for transport, it is prudent to treat this compound as potentially hazardous waste until its characteristics are fully known.[1]
-
Do Not Mix: Never mix this compound with other chemical waste streams to prevent potentially hazardous reactions.[2]
Step 3: Disposal of Small Quantities (If Permitted by Local Regulations)
For very small, diluted quantities, some local regulations may permit drain disposal. However, this should only be done after explicit confirmation with your institution's Environmental Health & Safety (EHS) department and local wastewater authority.
-
Dilution: If permitted, dilute the this compound with a large amount of water.
-
Flushing: Flush the diluted solution down the drain with copious amounts of running water.[2]
Step 4: Disposal of Larger Quantities or as Hazardous Waste
For larger quantities or if drain disposal is not permitted, this compound must be disposed of as chemical waste.
-
Containerization:
-
Labeling:
-
Licensed Disposal Service:
-
Arrange for a licensed professional waste disposal service to collect and dispose of the material.[3] Contact your institution's EHS department to coordinate this.
-
III. Spill and Accidental Release Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage. Keep the material away from drains or water courses.[1]
-
Absorption: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, sweep up and shovel the material into a suitable container for disposal, avoiding dust formation.[3]
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste according to the procedures outlined in Section II.[1]
IV. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for related compounds and practices.
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous waste unless confirmed otherwise by local authorities. | [2] |
| Drain Disposal | Only for very small, highly diluted quantities and if explicitly permitted by local regulations. | [2] |
| Container Labeling | Must include "Hazardous Waste," full chemical name, and concentration. | [4][5] |
| Waste Collection | Utilize a licensed professional waste disposal service. | [3] |
V. Experimental Protocols Cited
The disposal procedures outlined above are based on established safety protocols for handling chemical waste in a laboratory setting. Specific experimental protocols for the neutralization of this compound are not provided due to the lack of specific data. Neutralization with a mild base like sodium bicarbonate may be possible, as with salicylic acid, but should only be attempted if explicitly allowed by local guidelines and after consulting with a qualified chemist or your EHS department.[2]
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glucosyl Salicylate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Glucosyl salicylate (CAS 60517-74-0), a salicylic acid derivative utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. The following procedures are based on available safety data for this compound and related compounds and are intended to provide a robust framework for safe laboratory operations.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety measures.
| Protective Equipment | Specifications and Use |
| Eye Protection | Chemical safety goggles or a face shield are required to prevent eye contact.[1][2][3] |
| Hand Protection | Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended for handling salicylates. Always inspect gloves for any signs of degradation or perforation before use.[1][2][3] |
| Skin and Body Protection | A lab coat or chemical-resistant apron must be worn to protect against skin contact.[1][2] For larger quantities or where there is a risk of splashing, impervious clothing should be used.[3] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Health Hazard Information
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is imperative to prevent all direct contact with the substance.
| Hazard Classification (GHS) | |
| Acute Toxicity, Oral | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2A[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation)[1] |
Note: This data is for the closely related compound Salicylic acid 2-O-β-D-glucoside.
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is mandatory for all personnel.
Caption: Standard operating procedure for handling this compound.
Operational Plan
1. Designated Area:
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
2. Personal Protective Equipment (PPE):
-
Before handling, all personnel must don the appropriate PPE as outlined in the table above.
3. Weighing and Transfer:
-
Handle the solid material carefully to avoid the generation of dust.
-
Use a spatula for transfers and weigh the chemical on a tared weigh boat or directly into the reaction vessel within the fume hood.
4. Spills and Decontamination:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
1. Waste Segregation:
-
All waste contaminated with this compound, including excess chemical, contaminated absorbent materials, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
2. Disposal Procedure:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Contaminated packaging should be disposed of as unused product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
